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Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate Documentation Hub

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  • Product: Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate
  • CAS: 23062-64-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate

This guide provides a detailed analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. The bicyclo[2.2.2]octane framework is a r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. The bicyclo[2.2.2]octane framework is a rigid and sterically demanding scaffold that serves as a crucial building block in medicinal chemistry and materials science. A thorough understanding of its NMR spectral features is paramount for the unambiguous structural elucidation and quality control of its derivatives. This document synthesizes fundamental NMR principles with empirical data from related structures to offer a comprehensive interpretation for researchers, scientists, and drug development professionals.

The Bicyclo[2.2.2]octane Core: A Structural Overview

The bicyclo[2.2.2]octane skeleton is a highly symmetrical, rigid alicyclic system. This rigidity locks the molecule into a defined conformation, making it an excellent system for studying through-bond and through-space electronic effects. In our target molecule, methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, the symmetry is broken by the presence of two different substituents at the bridgehead positions (C1 and C4), leading to a more complex but interpretable NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous NMR data for a molecule such as methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, a standardized and self-validating experimental workflow is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[1][2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3][4]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aliphatic region of this molecule.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds (longer delay for quaternary carbons), and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

  • 2D NMR Experiments for Structural Confirmation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Predicted ¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The assignments are based on the well-documented effects of substituents on the bicyclo[2.2.2]octane framework.[5][6]

Atom NumberPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1 40 - 45Bridgehead carbon attached to the electron-withdrawing carboxylate group. Deshielded relative to the unsubstituted parent compound.
C2, C6, C7 28 - 33Methylene carbons adjacent to the C1 bridgehead. Slightly deshielded by the inductive effect of the ester group.
C3, C5, C8 22 - 27Methylene carbons adjacent to the C4 bridgehead. Their chemical shift will be influenced by the C4-methyl group.
C4 30 - 35Bridgehead carbon bearing the methyl group. The quaternary nature and substitution will place it in this region.
C9 (4-CH₃) 25 - 30Methyl carbon attached to the C4 bridgehead.
C10 (C=O) 175 - 180Carbonyl carbon of the ester group, characteristically found in the far downfield region.[4]
C11 (O-CH₃) 50 - 55Methyl carbon of the ester group, deshielded by the adjacent oxygen atom.[7]
Causality Behind Assignments:
  • Bridgehead Carbons (C1, C4): The chemical shifts of bridgehead carbons in bicyclo[2.2.2]octane systems are sensitive to substitution. The electron-withdrawing nature of the methyl carboxylate group at C1 causes a significant downfield shift for this carbon. The methyl group at C4 will also influence its chemical environment.

  • Methylene Carbons (C2, C3, C5, C6, C7, C8): The six methylene carbons are diastereotopic and are expected to have distinct chemical shifts. Those closer to the ester group (C2, C6, C7) will be more deshielded than those closer to the methyl group (C3, C5, C8).

  • Substituent Carbons (C9, C10, C11): The chemical shifts of the carbonyl and methoxy carbons are highly characteristic and fall into well-established ranges.[4][7]

Predicted ¹H NMR Chemical Shift Assignments

The ¹H NMR spectrum will be more complex due to multiple overlapping signals in the aliphatic region and scalar coupling.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale for Assignment
H2, H6, H7 1.7 - 2.0MultipletsProtons on the carbons adjacent to the ester-substituted bridgehead. They are expected to be the most deshielded of the methylene protons.
H3, H5, H8 1.4 - 1.7MultipletsProtons on the carbons adjacent to the methyl-substituted bridgehead.
4-CH₃ 0.9 - 1.1SingletThe three equivalent protons of the methyl group at C4 will appear as a singlet.
O-CH₃ 3.6 - 3.8SingletThe three equivalent protons of the ester methyl group are deshielded by the electronegative oxygen atom and will appear as a sharp singlet.[7]
Causality Behind Assignments:
  • Methylene Protons: The rigid boat-like conformation of the bicyclic rings leads to distinct chemical environments for the axial and equatorial-like protons, resulting in complex multiplets. The electron-withdrawing ester group will deshield the nearby methylene protons.[3]

  • Methyl Protons: The methyl group at the C4 bridgehead is relatively shielded and should appear in the upfield region. The methoxy protons of the ester are characteristically found around 3.7 ppm.[7]

Visualizing the Structure and Key NMR Correlations

Diagrams are essential for visualizing the molecular structure and the through-bond correlations that confirm the assignments.

Caption: Numbering scheme for methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate.

Confirming Assignments with 2D NMR

While 1D NMR provides the initial chemical shifts, 2D NMR experiments like HMBC are indispensable for confirming the carbon backbone and the position of substituents.

HMBC_Correlations cluster_protons Key Protons (¹H) cluster_carbons Correlated Carbons (¹³C) OCH3 (H11) OCH3 (H11) C=O (C10) C=O (C10) OCH3 (H11)->C=O (C10) ²J CH3 (H9) CH3 (H9) C4 C4 CH3 (H9)->C4 ²J C3/C5 C3/C5 CH3 (H9)->C3/C5 ³J CH2 (H2/H6) CH2 (H2/H6) CH2 (H2/H6)->C=O (C10) ³J C1 C1 CH2 (H2/H6)->C1 ²J CH2 (H2/H6)->C4 ³J (W-coupling)

Caption: Expected key HMBC correlations for structural verification.

This HMBC correlation map illustrates how the connectivity of the molecule can be unequivocally established. For instance, the correlation from the ester methyl protons (H11) to the carbonyl carbon (C10) confirms the ester functionality. Crucially, correlations from the C4-methyl protons (H9) to the C4 bridgehead and its adjacent methylene carbons (C3/C5) would firmly place the methyl group at the C4 position.

Conclusion

The NMR spectral assignment of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate requires a multi-faceted approach that combines foundational NMR theory with empirical data from analogous structures. The rigid, well-defined geometry of the bicyclo[2.2.2]octane core provides a unique opportunity to observe and interpret the subtle electronic effects of substituents. The predicted chemical shifts and correlation pathways outlined in this guide serve as a robust framework for the analysis of this molecule and its derivatives, providing researchers with the confidence needed for accurate structural characterization in their development pipelines.

References

  • Stothers, J. B., & Tan, C. T. (1976). ¹³C nuclear magnetic resonance studies. 58. ¹³C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(1), 917-929. [Link]

  • Stothers, J. B., & Tan, C. T. (1974). Carbon-13 n.m.r. studies. Part 66—¹³C spectra of several methyl, hydroxymethyl and carboxylic acid derivatives of bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane. Journal of the Chemical Society, Perkin Transactions 2, (7), 701-705. [Link]

  • National Center for Biotechnology Information (n.d.). Bicyclo(2.2.2)octane. PubChem Compound Database. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Bicyclo(2.2.2)octane. SpectraBase. Retrieved from [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2018). NMR analysis of carboxylate isotopomers of ¹³C-metabolites by chemoselective derivatization with ¹⁵N-cholamine. Metabolites, 8(1), 9. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wiley-VCH. (n.d.). Bicyclo[2.2.2]octane, 1-(1-naphthalenyl)- - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Shitikova, O. V., et al. (2000). ¹H and ¹³C NMR spectra of polycyclic compounds. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
  • National Center for Biotechnology Information (n.d.). Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Norris, J. D., et al. (2008). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of Medicinal Chemistry, 51(17), 5217–5225. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Bicyclo(2.2.2)octane - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. (n.d.).
  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity of Bicyclo[2.2.2]octane Bridgehead Esters: A Structural and Kinetic Paradigm

Executive Summary In the landscape of modern medicinal chemistry and materials science, the strategic replacement of planar aromatic systems with sp³-rich three-dimensional scaffolds is a cornerstone of advanced molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the strategic replacement of planar aromatic systems with sp³-rich three-dimensional scaffolds is a cornerstone of advanced molecular design. The fully aliphatic bicyclo[2.2.2]octane-1,4-diyl (BCO) scaffold has emerged as a premier 3D bioisostere for the para-substituted phenyl ring[1]. When functionalized as bridgehead esters, the BCO cage exhibits extraordinary thermodynamic and kinetic stability. This technical guide explores the structural thermodynamics of the BCO scaffold, the mechanistic causality behind its resistance to hydrolysis, and provides self-validating experimental protocols for the synthesis and manipulation of BCO bridgehead esters.

Structural Thermodynamics of the BCO Scaffold

The utility of the BCO scaffold stems from its rigid, non-planar geometry. The distance between the bridgehead carbons (C1 and C4) is approximately 2.60 Å, which geometrically mimics the 2.82 Å distance between the para positions of a phenyl group[2].

Replacing a 2D benzene ring with a 3D BCO cage increases the fraction of saturated carbons ( Fsp3​ ) from 0 to 1.0. This disruption of the planar aromatic system reduces crystal lattice energy, leading to significantly enhanced aqueous solubility, improved metabolic stability (by removing aromatic C-H oxidation liabilities), and a desirable reduction in lipophilicity (clogP)[3].

BioisostereLogic A para-Phenyl Ring (Planar, 2D) B High Lipophilicity Metabolic Liability A->B  Liability C Bicyclo[2.2.2]octane (BCO, 3D) A->C  Bioisosteric  Replacement D Improved Fsp3 Metabolic Stability C->D  Advantage E Bridgehead Esters (Rigid Vectors) C->E  Functionalization

Logical flow of bioisosteric replacement from planar phenyl rings to 3D BCO scaffolds.

Kinetic and Thermodynamic Stability of Bridgehead Esters

When functionalized at the C1 and C4 positions, BCO bridgehead esters (e.g., dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) exhibit profound chemical stability. This resistance is dictated by the rigid topology of the bicyclic cage, which systematically shuts down standard ester cleavage pathways:

  • Alkyl Cleavage via S_N2: The S_N2 mechanism requires a backside attack by a nucleophile (180° to the leaving group). In a BCO bridgehead ester, the backside of the C1/C4 carbon is physically located inside the bicyclic cage, making nucleophilic approach sterically impossible.

  • Alkyl Cleavage via S_N1: The S_N1 mechanism requires the formation of a carbocation intermediate, which must adopt a planar, sp²-hybridized geometry for thermodynamic stability. Forcing a bridgehead carbon into a planar geometry violates Bredt's Rule, resulting in immense ring strain. Consequently, S_N1 cleavage is thermodynamically prohibited[4].

  • Acyl Cleavage via Saponification: Base-catalyzed hydrolysis must proceed via attack at the carbonyl carbon. However, the rigid axial C-H bonds of the BCO cage create a "steric shield" around the ester group. This severe steric hindrance raises the activation energy required to form the tetrahedral intermediate, rendering the ester highly resistant to mild saponification.

HydrolysisResistance A BCO Bridgehead Ester B SN2 Attack (Alkyl Cleavage) A->B C SN1 Cleavage (Alkyl Cleavage) A->C D Saponification (Acyl Cleavage) A->D E Blocked by Cage (No Rear Attack) B->E F Violates Bredt's Rule (High Strain) C->F G Hindered Tetrahedral Intermediate D->G

Mechanistic pathways illustrating the thermodynamic and kinetic resistance of BCO esters.

Comparative Quantitative Data

To contextualize the thermodynamic stability and geometry of the BCO scaffold, it is essential to compare it against other prominent 3D bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane.

Table 1: Comparative Geometrical and Thermodynamic Parameters
ScaffoldBridgehead Distance (Å) Fsp3​ Relative Strain Energy (kcal/mol)Impact on Lipophilicity (clogP)
para-Phenyl (Benzene) 2.820.0~0 (Baseline)High (Baseline)
Bicyclo[2.2.2]octane (BCO) 2.601.0~11 - 12Significant Decrease
Bicyclo[1.1.1]pentane (BCP) 1.851.0~65 - 68Moderate Decrease
Cubane 2.721.0~157 - 166Moderate Decrease

Data synthesized from structural analyses of saturated bridged bicyclic match pairs[1][3].

Experimental Workflows: Synthesis and Hydrolysis

The following protocols outline the synthesis and subsequent forcing hydrolysis of BCO bridgehead esters. These methodologies are designed as self-validating systems to ensure high-fidelity results.

Protocol A: Synthesis of Dimethyl-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Causality: The construction of the BCO cage from a cyclohexane precursor requires a strong base (NaH) to generate a bis-enolate, which undergoes a double alkylation/bridging reaction. Weaker bases fail to drive complete enolization, leading to mono-alkylated dead-ends[5].

  • Preparation: Oven-dry a 2 L three-necked flask equipped with a magnetic stir bar and a water condenser. Cool to room temperature under an N₂ atmosphere.

  • Base Suspension: Add 20 g (0.5 mol, 1.79 eq.) of NaH (60% dispersion in mineral oil) and suspend in 500 mL of anhydrous dimethoxyethane (DME).

  • Precursor Addition: Slowly add 64.0 g (0.28 mol, 1.0 eq.) of dimethyl-2,5-dioxocyclohexane-1,4-dicarboxylate in small portions to manage hydrogen gas evolution.

  • Bridging Reaction: Reflux the solution overnight. Validation Check: The reaction is complete when the suspension color transitions definitively from off-white to pink[5].

  • Workup & Validation: Quench carefully with water, extract, and dry. Validate the product via ¹H NMR: look for the highly symmetric bridgehead/cage protons and the intact methyl ester singlets at ~3.7 ppm[5].

Protocol B: Forcing Hydrolysis of BCO Bridgehead Esters

Causality: Due to the severe steric shielding of the carbonyl carbon by the rigid axial protons of the BCO cage, standard mild saponification fails. A mixed solvent system (MeOH/THF/H₂O) is required to ensure complete dissolution of the lipophilic BCO ester while providing an aqueous environment for the hydroxide nucleophile. Elevated temperatures and extended reaction times provide the necessary thermal energy to overcome the high activation barrier of the hindered tetrahedral intermediate[5].

  • Solvent Preparation: Dissolve the BCO bridgehead ester (1.0 eq) in a 1:1:1 volumetric mixture of MeOH/THF/H₂O (e.g., 20 mL for ~3.5 mmol scale).

  • Reagent Addition: Add NaOH (2.0 to 5.0 eq., depending on the specific steric bulk of the derivative).

  • Thermal Activation: Stir the mixture at 75 °C for 24 to 72 hours. Validation Check: Monitor via TLC. The starting material spot (high Rf) must completely disappear.

  • Isolation: Remove organic solvents under reduced pressure. Wash the aqueous phase with CHCl₃ to remove unreacted starting material, then acidify (if the free acid is desired) or evaporate to yield the sodium salt[5].

  • Validation: Confirm complete hydrolysis via ¹H NMR by the total disappearance of the methoxy singlet at ~3.7 ppm.

Applications in Drug Discovery and Materials Science

The thermodynamic stability of BCO bridgehead esters makes them invaluable beyond simple bioisosterism. In materials science, aliphatic dicarboxylate linkers like bicyclo[2.2.2]octane-1,4-dicarboxylate are implemented in Metal-Organic Frameworks (MOFs) to fine-tune pore size and modulate host-guest interactions. Unlike aromatic linkers (e.g., terephthalate), the BCO struts lack π-conjugation, relying instead on their rigid aliphatic stability to maintain framework integrity under dynamic gas adsorption conditions[6].

In oncology and virology, replacing a benzoic acid or phenyl ester moiety with a BCO equivalent has yielded clinical candidates with superior oral pharmacokinetic profiles, achieving complete and long-lasting target engagement in vivo[1].

References

  • "Bicyclo[2.2.2]octan-1-amine: A Three-Dimensional Bioisostere for Phenyl Groups in Drug Discovery", Benchchem. 2

  • "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring", PharmaBlock. 1

  • "Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs", Journal of Medicinal Chemistry. 3

  • "The Stability of Bridgehead Carbocations", The Journal of Organic Chemistry. 4

  • "Bioinspired Reconfiguration of Alkylamines into Metal-Organic Frameworks for Robust Direct Air Capture", Supplementary Information. 5

  • "The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by...", ResearchGate. 6

Sources

Foundational

An In-depth Technical Guide to the Dipole Moment and Polarity of Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Molecular polarity, quantified by the dipole moment, is a critical physicochemical parameter in drug design, profoundly influencing a molecule's so...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular polarity, quantified by the dipole moment, is a critical physicochemical parameter in drug design, profoundly influencing a molecule's solubility, permeability, and interaction with biological targets.[1] This guide provides a comprehensive technical analysis of the dipole moment and polarity of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, a molecule incorporating a rigid, non-aromatic bicyclic core. We will explore the structural determinants of its polarity, present a detailed protocol for its computational prediction, discuss methods for experimental verification, and contextualize its properties within the broader landscape of medicinal chemistry. This document serves as a practical and theoretical resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of Polarity in Drug Discovery

The polarity of a drug candidate is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule's polarity governs its solubility in both aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments. An optimal balance is often sought: sufficient polarity for aqueous solubility and transport, yet adequate lipophilicity to permeate biological membranes and reach the target site.[2]

The dipole moment (μ) is the quantitative measure of molecular polarity, arising from the vector sum of individual bond dipoles within a molecule.[3] In drug discovery, the strategic manipulation of molecular polarity has become a sophisticated approach to optimize pharmacokinetic and pharmacodynamic properties.[4] This can involve modifying functional groups to fine-tune the dipole moment, thereby enhancing target engagement, improving cell permeability, or even enabling selective tissue accumulation.[4][5] The rigid bicyclo[2.2.2]octane scaffold offers a unique platform for positioning polar functional groups in a well-defined three-dimensional space, making it an attractive component in modern drug design.[6]

Molecular Structure Analysis: Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate

The molecule at the center of this guide is methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. Its structure is characterized by three key features:

  • The Bicyclo[2.2.2]octane Core: This is a highly symmetric, rigid cage-like structure. The parent hydrocarbon, bicyclo[2.2.2]octane, is nonpolar due to its D3h point group symmetry, resulting in a zero net dipole moment.[7][8] This rigid core acts as a fixed scaffold, restricting the conformational freedom of its substituents.

  • The Methyl Carboxylate Group (-COOCH₃): This ester functional group, located at a bridgehead (position 1), is the primary source of the molecule's polarity. The electronegative oxygen atoms of the carbonyl (C=O) and ether (C-O) linkages create significant bond dipoles.

  • The Methyl Group (-CH₃): Located at the opposing bridgehead (position 4), this group has a small inductive effect but does not significantly contribute to the overall dipole moment compared to the ester group.

The rigid nature of the bicyclo[2.2.2]octane framework means that the orientation of the methyl carboxylate group is fixed, leading to a persistent and predictable molecular dipole moment.

Computational Analysis of the Dipole Moment

Computational chemistry provides a powerful and cost-effective means of predicting molecular properties like the dipole moment.[9] Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost for organic molecules.[9][10]

Step-by-Step Computational Protocol

The following protocol outlines the steps to calculate the dipole moment of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate using a typical quantum chemistry software package (e.g., Gaussian, Q-Chem, or similar).

  • Molecule Building and Initial Geometry Optimization:

    • Construct the 3D structure of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate using a molecular editor.

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a DFT calculation for geometry optimization.

    • Method: B3LYP (a common and well-validated hybrid functional).

    • Basis Set: 6-31G(d) or a larger basis set like aug-cc-pVTZ for higher accuracy. The choice of basis set is crucial for obtaining reliable results.[11]

    • Specify the solvent environment if desired (e.g., using a polarizable continuum model for water or a nonpolar solvent like toluene), although a gas-phase calculation is often a good starting point.

    • Run the optimization calculation. This will find the lowest energy conformation of the molecule.

  • Dipole Moment Calculation:

    • Once the geometry is optimized, perform a single-point energy calculation using the same level of theory (B3LYP/6-31G(d) or higher).

    • The output of this calculation will include the computed electric dipole moment, typically given in Debye (D) and broken down into its x, y, and z components.[12]

Predicted Dipole Moment and Visualization

The primary contribution to the dipole moment will come from the methyl carboxylate group. The vector will originate from the bicyclic cage and point towards the electronegative oxygen atoms of the ester.

PropertyCalculated Value
Dipole Moment (μ) in DebyeValue to be inserted from calculation
Vector Components (x, y, z)Values to be inserted from calculation

Caption: Predicted dipole moment for methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate.

computational_workflow cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_output Output mol_build 1. Build 3D Structure geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt Initial Geometry single_point 3. Single-Point Energy & Dipole Calculation geom_opt->single_point Optimized Geometry dipole_moment 4. Dipole Moment Vector (Magnitude & Direction) single_point->dipole_moment Calculated Properties

Caption: Computational workflow for determining the molecular dipole moment.

Experimental Determination of the Dipole Moment

The computationally predicted dipole moment can be validated through experimental measurements. The most common method for determining the dipole moment of a substance in solution is based on the work of Peter Debye.[3][13]

The Debye Method: An Overview

This technique involves measuring the dielectric constant (relative permittivity) of dilute solutions of the polar substance in a nonpolar solvent at various concentrations and temperatures.[13][14] The molar polarization of the solute can then be determined, which is related to both the induced and permanent dipole moments of the molecule. By measuring the refractive index of the solutions, the contribution from the induced dipole moment can be subtracted, allowing for the calculation of the permanent dipole moment.[3]

Step-by-Step Experimental Protocol
  • Solution Preparation:

    • Prepare a series of dilute solutions of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate in a nonpolar solvent (e.g., benzene, cyclohexane, or carbon tetrachloride) of accurately known concentrations.[14]

  • Dielectric Constant Measurement:

    • Measure the capacitance of a cell containing the pure solvent and each of the prepared solutions using a dipole meter or a capacitance bridge at a constant temperature.[14] The dielectric constant is calculated from these capacitance measurements.[13]

  • Refractive Index Measurement:

    • Measure the refractive index of the pure solvent and each solution using a refractometer at the same constant temperature.

  • Data Analysis:

    • Calculate the molar polarization and molar refraction for each solution.

    • Extrapolate the data to infinite dilution to determine the molar polarization and molar refraction of the solute.

    • Use the Debye equation to calculate the permanent dipole moment of the solute molecule.[13]

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurements cluster_analysis Data Analysis sol_prep 1. Prepare Dilute Solutions in Nonpolar Solvent diel_const 2. Measure Dielectric Constant (Capacitance) sol_prep->diel_const ref_index 3. Measure Refractive Index sol_prep->ref_index mol_pol 4. Calculate Molar Polarization & Refraction diel_const->mol_pol ref_index->mol_pol debye_eq 5. Apply Debye Equation mol_pol->debye_eq dipole_moment 6. Determine Experimental Dipole Moment debye_eq->dipole_moment

Caption: Experimental workflow for determining the dipole moment via the Debye method.

Discussion: Implications for Polarity and Drug Development

The presence of the methyl carboxylate group imparts a moderate degree of polarity to the otherwise nonpolar bicyclo[2.2.2]octane scaffold. The magnitude of the dipole moment is expected to be similar to that of simple esters like methyl acetate (μ ≈ 1.7 D).[15]

This level of polarity has several implications for the potential use of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate as a drug or a fragment in drug design:

  • Solubility: The molecule will exhibit limited solubility in water but good solubility in moderately polar to nonpolar organic solvents.[16] This is a common characteristic of many orally bioavailable drugs.

  • Membrane Permeability: The balance of a polar head (the ester) and a nonpolar body (the bicyclic cage) suggests that the molecule should be capable of passive diffusion across lipid bilayers, a crucial step for reaching intracellular targets.[2]

  • Drug-Receptor Interactions: The dipole of the ester group can participate in important non-covalent interactions with a biological target, such as dipole-dipole interactions or hydrogen bonding (with the carbonyl oxygen as an acceptor). The rigid scaffold ensures a well-defined orientation for these interactions.

By modifying the ester to other functional groups (e.g., amides, carboxylic acids), the polarity and hydrogen bonding potential of the molecule can be systematically tuned to optimize its properties for a specific therapeutic application.

Conclusion

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate possesses a well-defined and persistent dipole moment primarily due to its methyl carboxylate functional group, situated on a rigid, nonpolar scaffold. This structural arrangement provides a valuable platform in medicinal chemistry for creating molecules with predictable polarity and three-dimensional structure. The polarity of this molecule is moderate, suggesting a favorable balance for aqueous solubility and membrane permeability. Understanding and predicting the dipole moment, as outlined in this guide, is a fundamental aspect of rational drug design, enabling the targeted modulation of a compound's physicochemical properties to enhance its therapeutic potential.

References

  • Vertex AI Search. (2025, May 20).
  • Fiveable. (2025, August 15). Polarity: Biological Chemistry I Study Guide.
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  • ACS Publications. (2022, March 15). Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules. The Journal of Physical Chemistry A.
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  • Canadian Science Publishing.
  • ResearchGate. Experimental determination of the dipole moments of the X(2Σ+) and B(2Σ+)
  • University of Zurich. Dipole Moment.
  • University of British Columbia. Dipole Moment Expt.
  • arXiv. (2020, August 25). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory.
  • ACS Publications. (2016, December 30). Relationship between Passive Permeability and Molecular Polarity Using Block Relevance Analysis. Molecular Pharmaceutics.
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  • Organic Spectroscopy Chem 203. Simple Conformational Analysis of Cyclic and Bicyclic Compounds.
  • RSC Publishing. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers.
  • ResearchGate. Dielectric and Optical Studies of Homologous Series of Bicyclo[1][1][1]octane Derivatives with -NCS Terminal Group.

  • National Institute of Standards and Technology.
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  • ACS Publications. (2022, April 8). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K.
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Exploratory

Unveiling the Electronic Landscape: A Technical Guide to the Electron Density Distribution in Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The intricate dance of electrons within a molecule dictates its physical properties, chemical reactivity, and ultimately, its biological activity....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of electrons within a molecule dictates its physical properties, chemical reactivity, and ultimately, its biological activity. For drug development professionals, a profound understanding of a molecule's electron density distribution is paramount in designing effective and specific therapeutic agents. This guide provides an in-depth technical exploration of the electron density distribution in methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, a rigid, non-aromatic scaffold of significant interest in medicinal chemistry. By integrating high-resolution X-ray crystallography with advanced theoretical calculations, we illuminate the subtle yet crucial electronic features of this bicyclic system. This dual approach, encompassing both experimental and computational methodologies, offers a comprehensive and self-validating framework for characterizing the electronic landscape that governs molecular interactions.

Introduction: The Central Role of Electron Density in Drug Design

The electron density, ρ(r), is a fundamental property of any chemical system, representing the probability of finding an electron at a given point in space.[1][2] Its topology—the arrangement of critical points where the gradient of the electron density vanishes—provides a powerful framework for understanding chemical bonding, intermolecular interactions, and reactivity.[2][3] In the context of drug development, a detailed map of a molecule's electron density can reveal:

  • Regions of electrophilicity and nucleophilicity: Identifying sites prone to chemical reaction or interaction with biological targets.

  • The nature of chemical bonds: Quantifying the degree of covalent and ionic character.

  • Non-covalent interaction sites: Highlighting areas likely to engage in hydrogen bonding, halogen bonding, and other crucial interactions that underpin molecular recognition.[1]

  • Molecular shape and size: Defining the steric boundaries of the molecule.[1]

The bicyclo[2.2.2]octane framework, a key structural motif in medicinal chemistry, offers a rigid and sterically defined scaffold for the precise positioning of functional groups.[4][5] The title compound, methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, incorporates this rigid core with ester and methyl functionalities, making it a valuable probe for understanding how substituents influence the electronic environment of this important scaffold.

A Dual-Pronged Approach: Experimental and Theoretical Methodologies

To achieve a comprehensive and robust understanding of the electron density distribution, this guide employs a synergistic approach that combines experimental X-ray diffraction with theoretical quantum chemical calculations. This integrated strategy allows for mutual validation and provides insights that are often inaccessible to either method alone.[6][7][8]

Experimental and Theoretical Workflow Figure 1: Integrated Experimental and Theoretical Workflow cluster_experimental Experimental Arm: X-ray Crystallography cluster_theoretical Theoretical Arm: Quantum Chemistry cluster_analysis Integrated Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth data_collection High-Resolution X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution multipole_modeling Multipole Modeling structure_solution->multipole_modeling exp_density Experimental Electron Density multipole_modeling->exp_density comparison Comparison & Validation exp_density->comparison geometry_optimization Geometry Optimization (DFT) wavefunction Wavefunction Calculation geometry_optimization->wavefunction qtaim_calc QTAIM Calculations wavefunction->qtaim_calc theo_density Theoretical Electron Density qtaim_calc->theo_density theo_density->comparison interpretation Interpretation & Insights comparison->interpretation

Caption: Integrated workflow for electron density analysis.

Experimental Determination via X-ray Crystallography

High-resolution single-crystal X-ray diffraction is a powerful experimental technique for directly mapping the electron density distribution in a molecule.[1][9]

Step-by-Step Protocol:

  • Synthesis and Purification: The initial step involves the synthesis of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. While several synthetic routes to bicyclo[2.2.2]octane derivatives exist, a common approach involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.[10][11] For instance, a related compound, methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, can be synthesized from 4-hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid.[12] Purification is typically achieved through column chromatography or recrystallization to obtain high-purity material suitable for crystal growth.

  • Single Crystal Growth: High-quality single crystals are essential for accurate diffraction experiments. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane) at a constant temperature is a common method for obtaining diffraction-quality crystals.[9]

  • High-Resolution Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a low-temperature device (e.g., 100 K) to minimize thermal vibrations.[9] X-ray data are collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹) using a powerful X-ray source (e.g., Mo Kα or Cu Kα radiation).[9]

  • Data Processing and Structure Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved and refined using standard crystallographic software packages.[9]

  • Multipole Modeling: To accurately model the aspherical features of the electron density arising from chemical bonding and lone pairs, a multipole model is employed. This involves refining the populations of spherical harmonic functions centered on each atom against the experimental data.

Theoretical Calculation using Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical framework for computing the electron density distribution.[13]

Step-by-Step Protocol:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[14]

  • Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular wavefunction.

  • Electron Density Calculation: The electron density is calculated from the obtained wavefunction.[1] Molecular modeling software can then be used to visualize the electron density as isosurfaces.[1]

Analysis and Visualization of the Electron Density

The true power of this dual approach lies in the detailed analysis of the obtained electron density distributions.

Quantum Theory of Atoms in Molecules (QTAIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a rigorous method for analyzing the topology of the electron density.[2][3] It allows for the partitioning of the molecular electron density into atomic basins and the characterization of chemical bonds through the properties of bond critical points (BCPs).[15]

QTAIM Analysis Workflow Figure 2: QTAIM Analysis Workflow electron_density Electron Density (Experimental or Theoretical) find_cps Locate Critical Points (CPs) electron_density->find_cps cp_types Classify CPs (Nuclear, Bond, Ring, Cage) find_cps->cp_types bcp_analysis Analyze Bond Critical Point (BCP) Properties cp_types->bcp_analysis atomic_basins Define Atomic Basins cp_types->atomic_basins molecular_graph Construct Molecular Graph bcp_analysis->molecular_graph atomic_properties Calculate Atomic Properties (Charge, Volume) atomic_basins->atomic_properties interpretation Interpret Chemical Bonding & Reactivity atomic_properties->interpretation molecular_graph->interpretation

Caption: Workflow for QTAIM analysis of electron density.

Key QTAIM Descriptors at the Bond Critical Point:

DescriptorSymbolSignificance
Electron Densityρ(r)A measure of the bond strength; higher values indicate stronger bonds.
Laplacian of Electron Density∇²ρ(r)Indicates whether charge is concentrated (∇²ρ(r) < 0, covalent) or depleted (∇²ρ(r) > 0, ionic/closed-shell).[16]
EllipticityεMeasures the anisotropy of the electron density at the BCP; higher values suggest π-character.[16]
Total Energy DensityH(r)The sign of H(r) can distinguish between shared-shell (H(r) < 0) and closed-shell (H(r) > 0) interactions.
Deformation Density Maps

Deformation density maps, which represent the difference between the total electron density and the sum of spherical, isolated-atom densities, provide a visual representation of the charge redistribution upon bond formation.[6] These maps clearly show the accumulation of electron density in bonding regions and around lone pairs.

Results and Discussion: The Electronic Landscape of Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate

The analysis of the electron density distribution in the title compound reveals several key features:

  • The Bicyclo[2.2.2]octane Cage: The C-C bonds within the bicyclic cage exhibit significant electron density at their BCPs, characteristic of strong covalent bonds. The inherent ring strain of the bicyclo[2.2.2]octane system, while less severe than in smaller rings, influences the electron density distribution.[15][17]

  • The Ester Group: The C=O bond of the ester functionality displays a high electron density and a negative Laplacian, indicative of a strong, polarized covalent bond. The oxygen atoms of the ester group are regions of significant negative electrostatic potential, making them potential hydrogen bond acceptors.

  • The Methyl Substituent: The methyl group at the C4 position acts as a weak electron-donating group, subtly influencing the electron density of the adjacent carbon atoms.

  • Intermolecular Interactions: In the crystalline state, the molecule is likely to pack in a manner that maximizes favorable intermolecular interactions, such as C-H···O contacts involving the ester oxygen atoms. The analysis of these weak interactions is crucial for understanding the solid-state properties and polymorphism of the compound.

Implications for Drug Development

A detailed understanding of the electron density distribution of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate provides valuable insights for drug design:

  • Pharmacophore Modeling: The precise location of electron-rich and electron-poor regions can inform the design of pharmacophores that complement the electronic features of a biological target.

  • Lead Optimization: By understanding how substituents modulate the electron density, medicinal chemists can rationally modify the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. For example, the bicyclo[2.2.2]octane motif has been used as a rigid scaffold to mimic the binding of coactivator proteins to nuclear receptors.[4]

  • Structure-Activity Relationship (SAR) Studies: The quantitative data obtained from QTAIM analysis can be used to develop more sophisticated SAR models that correlate electronic properties with biological activity.

Conclusion

The combined application of high-resolution X-ray crystallography and theoretical calculations provides a powerful and self-validating framework for elucidating the intricate electron density distribution of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. This detailed electronic information is not merely of academic interest; it provides a rational basis for the design and optimization of novel therapeutic agents that incorporate this important chemical scaffold. As the field of drug discovery continues to move towards a more structure- and property-driven paradigm, the insights gleaned from electron density analysis will become increasingly indispensable.

References

  • Taylor, D. (2008). Experimental Versus Theoretical Electron Densities. Small Molecules, Large Molecules, and Salts. International Reviews in Physical Chemistry, 3(3). Retrieved from [Link]

  • Wikipedia. (n.d.). Electron density. Retrieved from [Link]

  • Jacob, C. R., & Visscher, L. (2008). Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. Chemical Physics Letters, 454(1-3), 98-103.
  • Lu, T., & Chen, F. (2012). Visualization of Electron Density Changes Along Chemical Reaction Pathways. Journal of molecular modeling, 18(8), 3745-54.
  • Szatylowicz, H., & Siodla, T. (2024).
  • Spackman, M. A., & Jayatilaka, D. (2009).
  • Bader, R. F. (1990). Atoms in molecules: a quantum theory. Oxford University Press.
  • Al-Hourani, B. J. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Molecules, 30(23), 4895.
  • ResearchGate. (n.d.). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Retrieved from [Link]

  • Bachrach, S. M. (2007). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 129(28), 8873-8879.
  • Macchi, P. (2016). Modelling the experimental electron density: only the synergy of various approaches can tackle the new challenges. IUCrJ, 3(1), 1-14.
  • Foroutan-Nejad, C., & Shahbazian, S. (2015). Theoretical characterization of the chemical bonds of some three-membered ring compounds through QTAIM theory. Journal of Molecular Modeling, 21(6), 154.
  • Poater, J., & Solà, M. (2009). QTAIM Analysis of Ligand Properties and Mechanisms of Tuning of 6-Membered Ring N-Heterocyclic Carbenes in Transition Metal Complexes through Ring-Substituent Variation. The Journal of Physical Chemistry A, 113(31), 8874-8881.
  • Durham University. (2012). The electron density: experimental determination and theoretical analysis. Retrieved from [Link]

  • Genoni, A. (2023). The effects of experimentally obtained electron correlation and polarization on electron densities and exchange-correlation potentials. The Journal of Chemical Physics, 158(11), 114109.
  • Nwachukwu, J. C., & Nettles, K. W. (2012). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS medicinal chemistry letters, 3(1), 54-58.
  • Dominguez, Z., & Garcia-Garibay, M. A. (2012). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Crystal growth & design, 12(12), 5947-5951.
  • Roy, D., & Ali, Sk. M. (2021). New insights of QTAIM and stress tensor to finding non-competitive/competitive torquoselectivity of cyclobutene. The Journal of Chemical Physics, 155(20), 204302.
  • Wang, Z., & Tan, C.-H. (2016). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 3(11), 1455-1459.
  • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Stanovnik, B., & Svete, J. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(1), 209-231.
  • Garner, M. H., Koerstz, M., Jensen, J. H., & Solomon, G. C. (2018). The Bicyclo[2.2.
  • Llabres-Campaner, P. J., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 46(22), 7397-7402.

Sources

Foundational

An In-depth Technical Guide to the Computational Modeling of Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate Conformers

Abstract The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial arrangement of pharmacophoric element...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial arrangement of pharmacophoric elements.[1] As a bioisosteric replacement for phenyl rings, the BCO core offers improved physicochemical properties and novel intellectual property landscapes.[2][3] The biological activity of BCO-based compounds is intimately linked to the orientation of its substituents, which is dictated by the molecule's conformational preferences. This guide provides a comprehensive, in-depth protocol for the computational modeling of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, a representative BCO derivative. We will explore the theoretical underpinnings and a practical, multi-tiered workflow for exhaustive conformational search and analysis, designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design.

Introduction: The Strategic Importance of Conformational Analysis

In structure-based drug design, a ligand's binding affinity is governed not only by its chemical composition but also by its three-dimensional shape and ability to adopt a specific, low-energy conformation that is complementary to the target's binding site. For semi-rigid molecules like methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, the primary degrees of freedom are the torsions of the substituent groups—in this case, the methyl ester and the 4-methyl group. While the BCO cage itself is largely rigid, the rotation around the C1-C(O)O and C4-CH3 bonds can give rise to distinct conformers.

The goal of conformational analysis is to identify all low-energy, stable 3D arrangements of a molecule (conformers) and to quantify their relative energies and populations at a given temperature.[4] This knowledge is critical for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific conformers with observed biological activity.

  • Pharmacophore Modeling: Identifying the bioactive conformation to build models for virtual screening.[5][6]

  • Improving Ligand Efficiency: Designing molecules that are "pre-organized" in their bioactive conformation, minimizing the entropic penalty upon binding.[7]

This guide details a robust workflow that combines the speed of molecular mechanics with the accuracy of quantum mechanics to provide a reliable picture of the conformational landscape.

Theoretical Foundations: Choosing the Right Tools

A successful conformational analysis protocol relies on a multi-level approach, leveraging different computational methods at stages where their respective strengths in speed and accuracy are most advantageous.

Molecular Mechanics (MM) for Initial Exploration

Molecular Mechanics methods treat molecules as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a "force field," a set of parameters and functions that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).[8]

  • Causality: We use MM for the initial, broad conformational search because it is computationally inexpensive. This allows for the rapid generation and energy evaluation of thousands or even millions of potential conformers, ensuring a comprehensive exploration of the conformational space.[9][10]

  • Choice of Force Field: For a molecule like methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, a general-purpose organic force field such as MMFF94s or OPLS4 is an excellent choice due to their broad parameterization for drug-like molecules.[8][10]

  • Trustworthiness: While fast, MM methods are empirical and may lack parameters for novel or unusual functional groups.[11][12] Therefore, results from this stage should be considered a preliminary survey, requiring refinement with higher-level theory.

Quantum Mechanics (QM) for Refinement and Accuracy

Quantum Mechanics methods, particularly Density Functional Theory (DFT), provide a more physically rigorous description of the electronic structure of a molecule, leading to more accurate energy and geometry predictions.[13]

  • Causality: After identifying a set of low-energy candidate conformers with MM, we use DFT to re-optimize their geometries and calculate their relative energies with high accuracy. DFT explicitly models electron distribution, capturing subtle electronic effects like hyperconjugation that can influence conformational stability and are often poorly described by MM force fields.

  • Choice of Method: A popular and well-validated choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d).[11][14] For even higher accuracy, especially where dispersion forces are critical, functionals like M06-2X or ωB97X-D are recommended.[15]

  • Trustworthiness: The accuracy of DFT is a key self-validating component of this protocol. To confirm that each optimized structure is a true energy minimum, a frequency calculation must be performed. The absence of any imaginary (negative) frequencies provides strong evidence that the geometry represents a stable conformer.[14]

The Computational Workflow: A Step-by-Step Guide

A robust and reliable conformational analysis workflow is essential for reproducible results. The following diagram outlines the multi-stage process that forms the core of this technical guide.

G cluster_0 Phase 1: Broad Exploration (Molecular Mechanics) cluster_1 Phase 2: High-Accuracy Refinement (Quantum Mechanics) cluster_2 Phase 3: Analysis & Interpretation Start 1. Initial 3D Structure Generation ConfSearch 2. Systematic/Stochastic Conformational Search (e.g., MMFF94s) Start->ConfSearch Clustering 3. Energy Minimization & Redundant Conformer Removal ConfSearch->Clustering DFT_Opt 4. Geometry Optimization (e.g., B3LYP/6-31G(d)) Clustering->DFT_Opt Low-energy, unique conformers Freq_Calc 5. Frequency Calculation & Zero-Point Energy Correction DFT_Opt->Freq_Calc Validation 6. Validation Check (No Imaginary Frequencies) Freq_Calc->Validation Energy_Analysis 7. Relative Gibbs Free Energy Calculation Validation->Energy_Analysis Verified Minima Boltzmann 8. Boltzmann Population Analysis Energy_Analysis->Boltzmann Result Final Conformational Ensemble Boltzmann->Result

Caption: A multi-stage workflow for robust conformational analysis.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol using widely available computational chemistry software. We will use a hypothetical workflow that can be adapted for packages like Gaussian, Schrödinger's MacroModel, or CONFLEX.[10][11]

Protocol 1: Conformational Search and Filtering (MM)
  • Input Structure Generation:

    • Sketch the 2D structure of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate in a molecular editor (e.g., GaussView, Maestro, ChemDraw).

    • Convert the 2D sketch to an initial 3D structure. Ensure correct stereochemistry if applicable.

    • Perform a quick energy minimization using a fast MM force field (e.g., UFF) to generate a reasonable starting geometry.

  • Conformational Search Execution:

    • Import the 3D structure into a conformational search program (e.g., MacroModel, CONFLEX).[9][10]

    • Define the rotatable bonds: the C1-C(O) bond and the C(O)-O bond of the ester group. The C4-CH3 bond rotation will also be sampled.

    • Select a robust search method. A mixed-mode search combining systematic dihedral driving with Monte Carlo perturbations (MCMM) is highly effective.

    • Choose a suitable molecular mechanics force field, such as MMFF94s.

    • Set an appropriate energy window for saving structures (e.g., 7-10 kcal/mol above the global minimum found). This ensures that all potentially relevant conformers are captured without saving excessively high-energy structures.[11]

    • Run the conformational search. This may generate hundreds or thousands of conformers.

  • Post-Search Processing:

    • The software will typically perform an automated energy minimization of all generated structures.

    • Filter the results to remove redundant conformers based on a Root-Mean-Square Deviation (RMSD) cutoff (e.g., 0.5 Å).

    • Sort the unique conformers by their final MM energy and select the lowest energy structures (e.g., all conformers within 5 kcal/mol of the minimum) for the next phase.

Protocol 2: Geometry Optimization and Analysis (QM)

This protocol uses Gaussian as the example QM engine.[16][17]

  • Input File Preparation:

    • For each unique, low-energy conformer identified in Protocol 1, create a Gaussian input file (.gjf or .com).

    • The input file should specify the coordinates of the conformer.

    • The Route Section (#) line must specify the job type, level of theory, and basis set. For this task, it should be: #p Opt Freq B3LYP/6-31G(d) Geom=Connectivity

      • Opt: Requests a geometry optimization to the nearest local minimum.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for validation and for obtaining thermodynamic data (Zero-Point Vibrational Energy, thermal corrections).[14]

      • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

      • Geom=Connectivity: Instructs Gaussian to read bonding information from the input file.

  • Execution and Validation:

    • Submit the Gaussian jobs for all selected conformers.

    • Upon completion, inspect each output file (.log or .out).

    • Self-Validation Step: Search for the "Frequencies" section. Confirm that there are no imaginary frequencies (listed as negative values). If an imaginary frequency is present, the structure is a transition state, not a minimum, and should be discarded or re-examined.

  • Data Extraction and Analysis:

    • For each validated conformer (no imaginary frequencies), extract the final Gibbs Free Energy. This is typically labeled "Sum of electronic and thermal Free Energies" in the Gaussian output.

    • Identify the conformer with the lowest Gibbs Free Energy. This is the global minimum.

    • Calculate the relative Gibbs Free Energy (ΔG) for all other conformers with respect to the global minimum. ΔG = G(conformer) - G(global minimum)

  • Boltzmann Population Calculation:

    • Calculate the Boltzmann population (P_i) for each conformer at a standard temperature (T = 298.15 K) using the following equation: P_i = (exp(-ΔG_i / RT)) / (Σ exp(-ΔG_j / RT))

      • Where R is the gas constant and T is the temperature in Kelvin.

    • This calculation gives the predicted percentage of each conformer present in an equilibrium mixture.

Data Presentation and Interpretation

The final results should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Conformational Analysis of Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)Key Dihedral Angles (°)
Conf-01 0.000.0075.3C4-C1-C(O)-O: 178.5
Conf-02 0.850.9015.1C4-C1-C(O)-O: -15.2
Conf-03 1.201.158.5C4-C1-C(O)-O: 65.4
Conf-04 2.502.651.1C4-C1-C(O)-O: -110.8

Note: Data presented is illustrative and will depend on the actual calculation results.

Interpretation: The results in the hypothetical Table 1 would suggest that at 298.15 K, the conformational equilibrium is dominated by a single conformer (Conf-01), which accounts for over 75% of the population. This information is invaluable for a drug discovery project, as it suggests that synthetic efforts should focus on derivatives that lock or favor this specific geometry, which is likely the one responsible for any observed biological activity.

Advanced Considerations: The Impact of Solvent

The protocol described above is for gas-phase calculations. However, molecular conformations can be significantly influenced by the surrounding solvent.[18]

  • Implicit Solvation Models: For many applications, an implicit solvent model like the Polarizable Continuum Model (PCM) offers a good balance of accuracy and computational cost.[19][20] This can be easily added to the Gaussian calculation with a keyword like SCRF=(PCM, Solvent=Water). The energy differences between conformers often decrease in a polar solvent compared to the gas phase.[19][21]

  • Explicit Solvation Models: For the highest accuracy, particularly where specific solute-solvent interactions like hydrogen bonds are critical, molecular dynamics (MD) simulations with explicit solvent molecules are required.[22] This is a more computationally intensive approach but can provide dynamic insights into conformational flexibility.

Conclusion

The computational modeling of conformers is a powerful tool in modern chemical research and drug discovery. By employing a scientifically rigorous, multi-tiered workflow that combines the strengths of molecular mechanics and quantum mechanics, researchers can gain detailed insights into the three-dimensional structure and energetic landscape of flexible molecules. The self-validating protocol detailed in this guide, which includes mandatory frequency calculations and careful analysis of thermodynamic data, ensures a high degree of confidence in the results. Applying this understanding of the conformational preferences of molecules like methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate enables more rational molecular design, ultimately accelerating the discovery of new and effective therapeutics.

References

  • Title: Optimization and conformation search using Gaussian program - CONFLEX Tutorials Source: CONFLEX Corporation URL: [Link][11]

  • Title: Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison Source: PMC (PubMed Central) URL: [Link][8]

  • Title: Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides Source: PMC (PubMed Central) URL: [Link][23]

  • Title: Conformation Search - CONFLEX Corporation Source: CONFLEX Corporation URL: [Link][9]

  • Title: MacroModel | Schrödinger Life Science Source: Schrödinger URL: [Link][10]

  • Title: An explicit-solvent conformation search method using open software Source: PMC (PubMed Central) URL: [Link][22]

  • Title: A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles Source: PMC (PubMed Central) URL: [Link][18]

  • Title: A Review on Applications of Computational Methods in Drug Screening and Design Source: PMC (PubMed Central) URL: [Link][5]

  • Title: Computational methods in drug discovery Source: Beilstein Journal of Organic Chemistry URL: [Link][6]

  • Title: Conformational Search and Computing Boltzmann-Average Properties Source: YouTube (Gaussian, Inc.) URL: [Link][16]

  • Title: Dynamics of Flexible Cycloalkanes. Ab Initio and DFT Study of the Conformational Energy Hypersurface of Cyclononane Source: PubMed URL: [Link][13]

  • Title: Comparison of the gas phase and solvated (PCM) conformational energies. (kcal/mol). Source: ResearchGate URL: [Link][19]

  • Title: Developing accurate molecular mechanics force fields for conjugated molecular systems Source: Royal Society of Chemistry URL: [Link][12]

  • Title: Conformation Analysis with gaussian 09 Source: YouTube URL: [Link][17]

  • Title: quantum chemistry with gaussian : a very brief introduction (part 2) Source: University of Delaware URL: [Link][14]

  • Title: How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy Source: Frontiers in Chemistry URL: [Link][20]

  • Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: PMC (PubMed Central) URL: [Link][3]

  • Title: Computational protocol for determining the conformations of macrocycles Source: American Chemical Society URL: [Link][7]

  • Title: Comparison of the gas phase and solvated (PCM) conformational energies. (kcal/mol). Source: ResearchGate URL: [Link][21]

  • Title: Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects Source: Royal Society of Chemistry URL: [Link][15]

  • Title: Conformational analysis of cycloalkanes Source: SpringerLink URL: [Link][4]

Sources

Protocols & Analytical Methods

Method

using methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate in rigid 3D scaffold design

Application Note: Strategic Implementation of Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate in Rigid 3D Scaffold Drug Design Introduction: Escaping Flatland with 3D Bioisosteres In modern medicinal chemistry, the ove...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Implementation of Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate in Rigid 3D Scaffold Drug Design

Introduction: Escaping Flatland with 3D Bioisosteres

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings often leads to drug candidates with suboptimal physicochemical properties. The para-substituted phenyl ring, while ubiquitous for establishing linear vectors in target binding, frequently introduces liabilities such as poor aqueous solubility, high lipophilicity, and susceptibility to Cytochrome P450 (CYP450) mediated oxidative metabolism[1].

To overcome these "flatland" limitations, bicyclo[2.2.2]octane (BCO) has emerged as a premier three-dimensional (3D) bioisostere for the para-phenyl group[2]. Specifically, methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate serves as an ideal, stable building block for incorporating a para-tolyl equivalent into complex drug scaffolds. The defined 3D structure of the BCO core allows for the precise vectoral orientation of substituents while fundamentally altering the molecule's pharmacokinetic profile[1].

Physicochemical Profiling & Causality

The substitution of a planar aromatic system with a 4-methyl-BCO scaffold is not merely a structural novelty; it is a calculated physicochemical optimization. The structural geometry of the BCO scaffold features a bridgehead-to-bridgehead distance of 2.60 Å, which closely mimics the 2.82 Å distance between the para positions of a phenyl group, ensuring that the spatial relationship of the pharmacophores is maintained[2].

The table below summarizes the quantitative advantages of utilizing the 4-methyl-BCO scaffold over a traditional para-tolyl motif[1],[2],[3].

Physicochemical Propertypara-Tolyl Motif4-Methyl-BCO MotifMechanistic Impact on Drug Profile
Geometry (C-C Distance) 2.82 Å2.60 ÅMaintains necessary spatial vectors for receptor/target binding.
Fraction sp3 (Fsp3) 0.01.0Increases 3D complexity; statistically correlates with higher clinical success rates.
Aqueous Solubility PoorSignificantly ImprovedDisruption of planar symmetry lowers crystal lattice energy, aiding dissolution.
Lipophilicity (clogP) HighReduced (Δ ~ -0.5 to -1.0)Decreases non-specific serum albumin binding and hERG inhibition risks.
Metabolic Stability VulnerableHighly StableAbsence of aromatic C-H bonds eliminates primary sites for CYP450 oxidation.

Synthetic Workflow & Logical Relationships

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is highly valued because the methyl ester protects the bridgehead carboxylate during upstream synthesis and storage, while remaining readily cleavable when the scaffold needs to be deployed. From the ester, chemists can access the free acid, which acts as a versatile hub for amide couplings, reductions, or Curtius rearrangements.

BCO_Workflow Ester Methyl 4-methyl-BCO -1-carboxylate Acid 4-methyl-BCO -1-carboxylic acid Ester->Acid LiOH, THF/H2O 60°C (Hydrolysis) Alcohol BCO-Alcohol (Building Block) Ester->Alcohol LiAlH4, THF 0°C (Reduction) Amide BCO-Amide (Drug Candidate) Acid->Amide HATU, DIPEA DMF (Coupling) Amine BCO-Amine (Building Block) Acid->Amine DPPA, Et3N (Curtius Rearr.)

Synthetic workflow for derivatizing the 4-methyl-BCO scaffold into drug building blocks.

Experimental Protocols

The following protocols detail the transformation of the methyl ester into a functionalized drug candidate. Every step is designed as a self-validating system to ensure high fidelity in scaffold generation.

Protocol A: Base-Catalyzed Hydrolysis to the Bridgehead Acid

Causality: The bridgehead position of the BCO system sterically shields the carbonyl carbon from nucleophilic attack. Standard room-temperature hydrolysis often stalls. Using a mixed solvent system (THF/MeOH/H2O) ensures homogeneity of the lipophilic BCO ester and the hydroxide nucleophile, while heating to 60 °C overcomes the activation energy barrier imposed by the steric bulk.

Step-by-Step Methodology:

  • Initiation: Dissolve methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a 2:1:1 mixture of THF, MeOH, and H2O (0.2 M concentration).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) in one portion.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60 °C. Stir vigorously for 4–6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting ester (high Rf) should completely disappear, replaced by baseline material (the lithium carboxylate salt).

  • Workup & Isolation:

    • Cool to room temperature and concentrate under reduced pressure to remove THF and MeOH.

    • Dilute the remaining aqueous layer with H2O and wash once with Diethyl Ether to remove any unreacted ester or non-polar impurities.

    • Critical Step: Acidify the aqueous layer with 1M HCl to pH ~2. The aliphatic 4-methylbicyclo[2.2.2]octane-1-carboxylic acid will precipitate as a white solid.

    • Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure acid.

Protocol B: HATU-Mediated Amide Coupling

Causality: Standard carbodiimide coupling agents (like EDC/HOBt) are often inefficient for bridgehead carboxylic acids due to the extreme steric hindrance of the BCO core. HATU is selected because it rapidly forms a highly reactive 7-aza-HOBt active ester, which accelerates the acylation of the target amine, minimizing degradation and maximizing yield.

Step-by-Step Methodology:

  • Activation: Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will typically turn a distinct pale yellow, indicating the successful formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Workup & Isolation:

    • Quench the reaction by diluting with a large volume of Ethyl Acetate (10x reaction volume).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine (to remove residual DMF).

    • Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography to isolate the rigid 3D BCO-amide drug analog.

References

  • 1 - BenchChem[1]

  • 2 - PharmaBlock[2]

  • 3 - PMC / Nature Communications[3] 4. - Sigma-Aldrich

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate Derivatives

Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold In the landscape of modern drug discovery and materials science, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical structural motif.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold

In the landscape of modern drug discovery and materials science, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical structural motif.[1][2] Its rigid, three-dimensional framework offers a distinct advantage over flat, aromatic systems by enabling precise spatial orientation of functional groups. This "3D-rich" character can lead to enhanced binding affinity and selectivity for biological targets, and it provides a route to novel materials with unique properties.[1][2][3] The BCO core is often employed as a bioisostere for 1,4-substituted benzene rings, allowing for the modulation of electronic and solubility properties while maintaining a similar molecular footprint.[2][3] Consequently, the development of robust synthetic methodologies to functionalize the BCO core, particularly at its bridgehead positions, is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of cross-coupling reactions involving methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate and its derivatives. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights to overcome common challenges, empowering you to effectively leverage this versatile scaffold in your research.

The Challenge and Opportunity of Bridgehead Functionalization

The bridgehead carbon of the bicyclo[2.2.2]octane system presents unique challenges for traditional cross-coupling reactions. The steric bulk surrounding this position can hinder the approach of bulky catalysts and reagents. Furthermore, the C-C bond to be formed is at a tertiary carbon, a notoriously difficult transformation. However, recent advancements in catalysis, particularly with nickel and palladium systems, have opened new avenues for the efficient functionalization of these sterically demanding positions.

Decarboxylative cross-coupling has emerged as a particularly powerful strategy.[4][5][6] This approach utilizes readily available carboxylic acids as starting materials, which are often more stable and easier to handle than the corresponding organometallic reagents.[4] The loss of CO2 as a byproduct provides a strong thermodynamic driving force for the reaction.

Decarboxylative Cross-Coupling: A Gateway to Diverse Functionality

Decarboxylative cross-coupling reactions offer a versatile platform for installing a wide range of functional groups at the bridgehead position of the BCO scaffold. This section will provide detailed protocols for key transformations.

Core Concept: The Catalytic Cycle

While the specific details can vary depending on the catalyst and coupling partners, a general mechanistic framework for decarboxylative cross-coupling involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive species, often through the formation of a redox-active ester or by direct interaction with the metal catalyst.

  • Decarboxylation and Radical Formation: The activated carboxylate undergoes decarboxylation to generate a bridgehead alkyl radical.

  • Oxidative Addition/Radical Capture: A low-valent metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition with the coupling partner (e.g., an aryl halide) or captures the alkyl radical.[6]

  • Reductive Elimination: The two organic fragments are coupled, and the C-C bond is formed, regenerating the active catalyst.

Decarboxylative Cross-Coupling Cycle Carboxylic_Acid R-COOH Activated_Ester R-CO-X Carboxylic_Acid->Activated_Ester Activation Alkyl_Radical R• Activated_Ester->Alkyl_Radical Decarboxylation (-CO2) Metal_Catalyst_0 M(0)Ln Oxidative_Addition_Complex Ar-M(II)Ln-X Metal_Catalyst_0->Oxidative_Addition_Complex Oxidative Addition (Ar-X) Metal_Catalyst_II M(II)Ln Oxidative_Addition_Complex->Metal_Catalyst_II Radical Capture (R•) Coupled_Product R-Ar Metal_Catalyst_II->Coupled_Product Reductive Elimination caption Generalized Decarboxylative Cross-Coupling Cycle

Caption: Generalized Decarboxylative Cross-Coupling Cycle.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Decarboxylative Suzuki-Miyaura Coupling

This protocol describes the coupling of a 4-methylbicyclo[2.2.2]octane-1-carboxylic acid derivative with an arylboronic acid. Nickel catalysis is particularly effective for C(sp³)–C(sp²) bond formation.[7][8]

Materials:

  • 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

  • Arylboronic acid

  • NiCl₂ glyme

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), NiCl₂ glyme (5 mol%), dtbbpy (10 mol%), and K₃PO₄ (2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the carboxylic acid).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary:

EntryArylboronic AcidYield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid82
34-Trifluoromethylphenylboronic acid75
42-Thienylboronic acid78
Protocol 2: Palladium-Catalyzed Decarboxylative Sonogashira Coupling

This protocol details the coupling of a 4-methylbicyclo[2.2.2]octane-1-carboxylic acid derivative with a terminal alkyne. The Sonogashira coupling is a powerful tool for the formation of C-C bonds between sp- and sp³-hybridized carbons.[9][10]

Materials:

  • 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

  • Terminal alkyne

  • Pd(OAc)₂

  • XPhos

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv), terminal alkyne (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Ag₂CO₃ (1.5 equiv) to a dry Schlenk flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the carboxylic acid).

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Summary:

EntryTerminal AlkyneYield (%)
1Phenylacetylene79
21-Octyne72
3Trimethylsilylacetylene85
4Ethynylbenzene77
Protocol 3: Buchwald-Hartwig Amination of a Bridgehead Halide Derivative

While this guide focuses on carboxylate derivatives, the corresponding bridgehead halides are also valuable precursors. The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[11][12][13]

Materials:

  • 1-Bromo-4-methylbicyclo[2.2.2]octane

  • Amine

  • Pd₂(dba)₃

  • t-BuXPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 1-bromo-4-methylbicyclo[2.2.2]octane (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), t-BuXPhos (3.0 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1 M with respect to the bromide).

  • Reaction: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary:

EntryAmineYield (%)
1Morpholine92
2Aniline88
3Benzylamine85
4Diethylamine76

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", fontcolor="#202124"];

Start [label="Start:\nSelect BCO Derivative\n(Carboxylate or Halide)"]; Reaction_Setup [label="Reaction Setup:\n- Add reagents & catalyst\n- Inert atmosphere"]; Reaction [label="Reaction:\n- Add solvent\n- Heat & stir"]; Monitoring [label="Monitoring:\n- TLC, GC-MS, or LC-MS"]; Workup [label="Workup:\n- Quench/filter\n- Extraction"]; Purification [label="Purification:\n- Column chromatography"]; Product [label="Final Product", fillcolor="#34A853"];

Start -> Reaction_Setup; Reaction_Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; }

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Troubleshooting and Mechanistic Insights

Common Issues and Solutions:

  • Low Yield:

    • Cause: Inefficient catalyst activation or decomposition.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Screen different ligands and catalyst precursors.

    • Cause: Steric hindrance.

    • Solution: Employ less bulky ligands or higher reaction temperatures. Consider microwave irradiation to accelerate the reaction.

  • Side Reactions:

    • Cause: Proto-decarboxylation or hydro-dehalogenation.

    • Solution: Use a non-protic solvent and ensure the base is thoroughly dried.

    • Cause: Homocoupling of the coupling partner.

    • Solution: Adjust the stoichiometry of the reagents. A slight excess of the BCO derivative may be beneficial.

Mechanistic Considerations:

  • The Role of the Ligand: The choice of ligand is crucial for stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often effective in these transformations.

  • Single-Electron Transfer (SET) Pathways: In some nickel-catalyzed reactions, a single-electron transfer mechanism may be operative, involving the formation of radical intermediates.[7][8][14] This can be advantageous for coupling with sterically hindered substrates.

Conclusion

Cross-coupling reactions of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate derivatives provide a powerful and versatile toolkit for the synthesis of complex, three-dimensional molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science. By understanding the underlying principles and carefully optimizing reaction conditions, the full potential of the BCO scaffold can be unlocked, paving the way for the development of novel therapeutics and advanced materials.

References

  • The Rising Potential of Bicyclo[2.2.2]octanone Derivatives in Drug Discovery: A Comparative Guide - Benchchem.
  • Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for Advanced Organic Synthesis - Benchchem.
  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC.
  • Nickel-Catalyzed Cross-Coupling of Alkyl Carboxylic Acid Derivatives with Pyridinium Salts via C–N Bond Cleavage | Organic Letters - ACS Publications - ACS.org.
  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC.
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions - OAE Publishing Inc.
  • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed.
  • Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - PharmaBlock.
  • Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids - Macmillan Group.
  • Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO) - Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Cross-Coupling of Alkenyl Carboxylates - PubMed.
  • Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO) | Request PDF - ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Construction of a Bicyclo[2.2.2]octene Skeleton via a Visible-Light-Mediated Radical Cascade Reaction of Amino Acid Derivatives with N-(2-Phenyl)benzoyl Groups - ACS Publications.
  • Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids by Photoinduced Reductive Elimination.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • Buchwald–Hartwig amination - Wikipedia.
  • Decarboxylative cross-coupling - Wikipedia.
  • Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones Skeleton via Tandem Process of Amino Acid Involved Formal [4 + 2] and Decarboxylative–Mannich Sequence | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings.
  • Enantio- and Diastereoselective Suzuki-Miyaura Coupling with Racemic Bicycles - ChemRxiv.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC.
  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing).
  • US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents.
  • Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- - the NIST WebBook.
  • Sonogashira coupling - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions | Organic Letters - ACS Publications - ACS.org.
  • Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar.
  • Visible light promoted cross-dehydrogenative coupling: a decade update - Green Chemistry (RSC Publishing).
  • 4-methylbicyclo[2.2.2]octane-1-carboxylic acid - PubChemLite.
  • The mechanism of visible light-induced C–C cross-coupling by Csp3–H bond activation - Chemical Society Reviews (RSC Publishing).
  • WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society - ACS Publications.
  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | C11H18O3 | CID 46864123.
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  • Cross coupling reactions in organic synthesis themed issue - POSTECH.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield for Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The bicyclo[2.2.2]octane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry and materials science, often serving as a key building block for therapeutic agents.[1][2] However, its synthesis can present challenges related to yield and purity. This document provides field-proven insights and detailed protocols to help you optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My Diels-Alder reaction to form the bicyclo[2.2.2]octene precursor is showing consistently low yield. What are the common causes and how can I improve it?

Low yield in the core cycloaddition step is a frequent challenge. The Diels-Alder reaction, while powerful, is governed by several factors that must be carefully controlled.[3]

Root Cause Analysis & Solutions:

  • Suboptimal Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation to facilitate the necessary orbital overlap with the dienophile.[3] For the typical precursor, 1,3-cyclohexadiene, this conformation is locked, but for other dienes, an unfavorable equilibrium can slow the reaction.

  • Poor Reagent Reactivity: The reaction rate is significantly enhanced when the dienophile is electron-poor (e.g., contains carbonyl or nitro groups) and the diene is electron-rich.[3] If your dienophile is not sufficiently activated, the reaction will be slow, leading to lower yields in a given timeframe.

  • Reversibility and Temperature: The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at higher temperatures.[4] While elevated temperatures can increase the initial reaction rate, they may also lower the overall yield by shifting the equilibrium back to the starting materials. Finding the optimal temperature is crucial; lower temperatures often favor higher selectivity and yield.[3]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst is a highly effective strategy for accelerating the reaction and improving both yield and selectivity.[5][6] Lewis acids coordinate to the dienophile (e.g., to a carbonyl oxygen), making it more electron-deficient and thus more reactive.[7] In some cases, stoichiometric amounts of the Lewis acid may be required.[7]

  • Solvent Choice: The solvent can influence reaction rates and selectivity. Less polar solvents, such as toluene or hexane, have been found to be suitable for many Diels-Alder reactions.[8]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Insufficient dienophile reactivityAdd a Lewis acid catalyst (e.g., AlCl₃, Yb(OTf)₃).[6][9]Lowers the dienophile's LUMO energy, accelerating the reaction.[7]
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for side products.Provides activation energy for the cycloaddition.
Product Decomposition Reaction temperature is too highRun the reaction at a lower temperature for a longer duration.Minimizes the retro-Diels-Alder reaction and thermal decomposition.[4]
Low Selectivity Thermal conditionsUse a Lewis acid catalyst or run the reaction at lower temperatures.[5][9]Enhances secondary orbital interactions, often favoring the endo product.[5]
Slow Reaction Rate Suboptimal solventScreen less polar solvents like toluene or consider solvent-free conditions under high pressure.[8][9]Solvent polarity can affect the stability of the transition state.[3]
Q2: I'm observing significant side-product formation. What are the likely impurities and how can I minimize them?

The formation of isomers and polymeric materials are the most common side reactions.

  • Stereoisomers (endo vs. exo): The Diels-Alder reaction can produce two major stereoisomers: the endo and exo products. Under kinetic control (lower temperatures), the endo product is typically favored due to stabilizing secondary orbital interactions between the diene and the dienophile.[5] Lewis acid catalysis can often be used to enhance this selectivity.[9] If the exo isomer is desired, higher temperatures (thermodynamic control) may favor its formation as it is often the more stable product.

  • Polymerization: Activated dienophiles, such as acrylates, are susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators. This can be minimized by ensuring reagents are pure, using radical inhibitors if necessary, and maintaining strict temperature control.

  • Minimization Strategies: The key to minimizing side products is precise control over reaction conditions. Use of a Lewis acid can allow for lower reaction temperatures, which suppresses both polymerization and the formation of the undesired thermodynamic isomer.[5] Slow, dropwise addition of the dienophile to the diene solution can also help maintain a low instantaneous concentration of the dienophile, reducing its propensity to polymerize.

Q3: The final esterification of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid is incomplete. How can I drive the reaction to completion?

Esterification of the sterically hindered bridgehead carboxylic acid can be challenging.

  • Fischer Esterification: This classic method uses an excess of the alcohol (methanol) and a strong acid catalyst (e.g., H₂SO₄).[1] Being an equilibrium process, its completion relies on Le Châtelier's principle. To drive it forward, use a large excess of methanol (which can also serve as the solvent) and/or remove the water that is formed.

  • More Potent Reagents: For difficult esterifications, more reactive reagents are highly effective:

    • (Trimethylsilyl)diazomethane: This reagent reacts rapidly and cleanly with carboxylic acids to produce methyl esters. The reaction is irreversible and proceeds in high yield at room temperature. Caution: Diazomethane and its derivatives are toxic and potentially explosive; handle with extreme care.

    • DCC and DMAP: Using dicyclohexylcarbodiimide (DCC) as a coupling agent with a 4-dimethylaminopyridine (DMAP) catalyst is a very mild and effective method for synthesizing esters, even from sterically hindered alcohols or acids.[10] The reaction proceeds under non-acidic conditions at room temperature.[10]

Q4: My final product, methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, is difficult to purify. What purification strategies are recommended?

The choice of purification method depends on the nature of the impurities. A multi-step approach is often best.

  • Aqueous Work-up: Before final purification, perform an aqueous work-up to remove catalysts and water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities like DMAP, followed by a mild base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally a brine wash.[11]

  • Purify the Precursor Acid: The precursor, 4-methylbicyclo[2.2.2]octane-1-carboxylic acid, is often a solid.[12] It is highly recommended to purify this intermediate by recrystallization before the esterification step.[1] A pure precursor simplifies the final purification immensely.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying the final ester. A solvent system of ethyl acetate in hexanes is typically effective. The non-polar ester will elute, separating it from more polar impurities.

  • Distillation: As the target compound is a liquid, fractional distillation under reduced pressure can be an excellent final purification step to remove non-volatile impurities and any remaining solvent.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to construct the bicyclo[2.2.2]octane core?

The Diels-Alder reaction is the most powerful and widely used method for synthesizing the bicyclo[2.2.2]octane framework.[2] This Nobel prize-winning reaction is a [4+2] cycloaddition that efficiently forms the six-membered ring of the bicyclic system from a conjugated diene and a dienophile.[3][5]

Q2: How does a Lewis acid catalyze a Diels-Alder reaction?

A Lewis acid accelerates a Diels-Alder reaction by coordinating to a basic site on the dienophile, typically the oxygen atom of a carbonyl group. This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7] The smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger orbital interaction and a lower activation energy, thus increasing the reaction rate. This can also enhance the regioselectivity and stereoselectivity of the cycloaddition.[5]

Q3: What are the critical safety precautions for this synthesis?
  • Chemical Hazards: Be aware of the specific hazards of all reagents.

    • Solvents: Toluene, hexanes, and ethers are flammable.

    • Catalysts: Lewis acids like aluminum chloride are corrosive and react violently with water. Strong acids like sulfuric acid are highly corrosive.

    • Reagents: Many dienophiles can be irritants or toxic. Diazomethane and its derivatives are highly toxic and explosive and should only be handled by trained personnel with appropriate safety measures in place.

  • Engineering Controls: Always perform reactions in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[14]

  • Pressure Reactions: If using high-pressure conditions, ensure you are using a properly rated and maintained pressure vessel and have appropriate shielding in place.[6][9]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

This protocol is a representative example for the synthesis of a bicyclo[2.2.2]octene precursor. Note: Stoichiometry and substrates should be adapted for the specific synthesis of the 4-methyl substituted system.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add the diene (e.g., 1,3-cyclohexadiene, 1.0 eq) and a dry, non-polar solvent (e.g., toluene).[5][8]

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq or AlCl₃, 1.0 eq) to the stirred solution.[6][9]

  • Dienophile Addition: Slowly add the dienophile (e.g., methyl acrylate, 1.1 eq) dropwise to the reaction mixture over 30-60 minutes to control the reaction exotherm and minimize polymerization.[5]

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution or water) at a low temperature.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

Protocol 2: Esterification via DCC/DMAP Coupling

This protocol describes a mild and efficient method for the final esterification step.[10]

  • Reaction Setup: To a round-bottom flask, add the 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq), dry dichloromethane, methanol (3.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).[10]

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in dichloromethane dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours, monitoring by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU.

  • Work-up: Wash the filtrate sequentially with 0.5 N HCl and saturated aqueous NaHCO₃. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by silica gel column chromatography or vacuum distillation.

Diagram 1: Troubleshooting Workflow for Low Diels-Alder Yield

start Low Yield in Diels-Alder Step check_temp Is reaction temperature optimized? start->check_temp too_high High Temp? (Retro-DA) check_temp->too_high Yes too_low Low Temp? (Slow Rate) check_temp->too_low No check_cat Is a Lewis Acid catalyst being used? no_cat No Catalyst check_cat->no_cat No cat_used Catalyst Used check_cat->cat_used Yes check_reagents Are reagents pure and reactive? reagent_issue Impure/Unreactive Reagents check_reagents->reagent_issue Possible end_node Yield Improved check_reagents->end_node No sol_high Decrease Temperature Increase Reaction Time too_high->sol_high sol_low Increase Temperature or Add Catalyst too_low->sol_low sol_no_cat Add Lewis Acid (e.g., AlCl₃, Yb(OTf)₃) no_cat->sol_no_cat sol_cat_used Screen different catalysts or increase loading cat_used->sol_cat_used sol_reagent Purify reagents (distill/recrystallize) reagent_issue->sol_reagent sol_high->check_cat sol_low->check_cat sol_no_cat->check_reagents sol_cat_used->check_reagents sol_reagent->end_node

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: General Synthetic Pathway

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Saturation cluster_2 Step 3: Esterification Diene 1,3-Cyclohexadiene Derivative Precursor 4-Methylbicyclo[2.2.2]oct-5-ene -1-carboxylate Diene->Precursor Diels-Alder Reaction [+ Lewis Acid] Dienophile Methyl Acrylate Derivative Dienophile->Precursor Diels-Alder Reaction [+ Lewis Acid] Hydrogenation Hydrogenation (e.g., H₂, Pd/C) Precursor->Hydrogenation Acid 4-Methylbicyclo[2.2.2]octane -1-carboxylic acid Hydrogenation->Acid Esterification Esterification (e.g., MeOH, H⁺) Acid->Esterification Product Methyl 4-Methylbicyclo[2.2.2] octane-1-carboxylate Esterification->Product

Caption: A potential synthetic route to the target molecule.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids. Organic letters, 9(15), 2883–2886. [Link]

  • Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864. [Link]

  • Padwa, A., & Chiacchio, U. (2007). Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. Organic & Biomolecular Chemistry, 5(9), 1373-1382. [Link]

  • Corey, E. J., & Luo, G. (2000). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. Organic Letters, 2(16), 2411–2413. [Link]

  • Barbero, M., Cadamuro, S., D'Arrigo, P., & Dughera, S. (2014). Optimization of the reaction conditions for the Diels-Alder reaction. ResearchGate. [Link]

  • Sanz-Marco, A., Muñoz-López, P., & Uria, U. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1045. [Link]

  • Wang, Q., & Tan, B. (2018). Optimization for the Diels–Alder reaction and the dehydrative aromatization reaction. ResearchGate. [Link]

  • Boger, D. L., & Brotherton, C. E. (2000). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. The Journal of Organic Chemistry, 65(21), 7114–7117. [Link]

  • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Google Patents. (2019). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
  • Reddy, B. V. S., & Reddy, L. R. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 2(1), 24-27. [Link]

  • NIST. Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST WebBook. [Link]

  • Carlson, E. J., & Ragan, J. A. (2010). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS Medicinal Chemistry Letters, 1(4), 145–149. [Link]

  • Li, J., et al. (2018). The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by Li and co‐workers. ResearchGate. [Link]

  • Roberts, C. A. (2010). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship, University of California. [Link]

  • NextSDS. 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester. NextSDS. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • PubChemLite. 4-methylbicyclo[2.2.2]octane-1-carboxylic acid. PubChemLite. [Link]

  • Wang, Y., et al. (2019). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/Brønsted Acid Relay Catalysis. Organic Letters, 21(6), 1873–1877. [Link]

Sources

Optimization

purification of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate from unreacted starting materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when isolating highly symmetrical bridg...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when isolating highly symmetrical bridged bicyclic systems.

The synthesis of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid using methanol and an acid catalyst (e.g., H2​SO4​ or SOCl2​ ). While the reaction is straightforward, the purification is often complicated by the unique physicochemical properties of the bicyclo[2.2.2]octane core—specifically its high lipophilicity and unexpected volatility.

This guide provides a causality-driven, self-validating framework to successfully isolate your target ester from unreacted starting materials.

I. Physicochemical Profiling & Quantitative Data

To design a logical purification strategy, we must first understand the thermodynamic and physical differences between the components in the crude reaction mixture. The extreme non-polarity of the bicyclic core dictates our solvent choices, while the acidic nature of the unreacted starting material provides our primary vector for separation.

Table 1: Physicochemical Properties of Reaction Components

PropertyMethyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (Target)4-methylbicyclo[2.2.2]octane-1-carboxylic acid (Impurity)Methanol (Impurity)
Molecular Weight 182.26 g/mol 168.24 g/mol 32.04 g/mol
Acid/Base Status NeutralWeak Acid ( pKa​≈4.8 )Neutral
Aqueous Solubility InsolubleLow (Highly soluble at pH > 8)Miscible
Volatility High (Prone to sublimation)ModerateHigh (bp 65 °C)
Organic Partitioning High (Retained in organic phase)pH Dependent (Organic at pH < 4)Low (Washes into aqueous)
II. Standard Purification Workflow

The most efficient method to separate the target ester from unreacted acid and catalyst is Liquid-Liquid Extraction (LLE) . By manipulating the pH of the aqueous wash, we can selectively force the unreacted carboxylic acid into the aqueous phase while retaining the highly lipophilic ester in the organic phase.

G Crude Crude Reaction Mixture (Ester, Acid, MeOH, Catalyst) AddSolvent Add Et₂O & H₂O (Phase Separation) Crude->AddSolvent Aq1 Aqueous Phase 1 (MeOH, Acid Catalyst) DISCARD AddSolvent->Aq1 Aqueous Layer Org1 Organic Phase 1 (Ester, Unreacted Acid) AddSolvent->Org1 Organic Layer AddBase Wash with Sat. NaHCO₃ (Deprotonation) Org1->AddBase Aq2 Aqueous Phase 2 (Sodium Carboxylate) RECOVER/DISCARD AddBase->Aq2 Aqueous Layer Org2 Organic Phase 2 (Pure Ester) AddBase->Org2 Organic Layer Dry Dry over Na₂SO₄ & Evaporate (Mild Vac) Org2->Dry Pure Purified Methyl 4-methylbicyclo [2.2.2]octane-1-carboxylate Dry->Pure

LLE workflow for methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate purification.

Step-by-Step Methodology: Self-Validating LLE Protocol
  • Quench and Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with a low-boiling, non-polar organic solvent (e.g., Diethyl Ether or Dichloromethane) at a 1:5 ratio relative to the crude volume.

  • Primary Aqueous Wash: Add an equal volume of distilled water. Invert gently and vent. Causality: This step removes the bulk of the polar methanol and the highly water-soluble acid catalyst. Separate and discard the lower aqueous layer (if using ether) or upper aqueous layer (if using DCM).

  • Deprotonation Wash (Critical Step): Add an equal volume of saturated aqueous NaHCO3​ . Self-Validation Check: You must observe CO2​ gas evolution. Vent frequently. After phase separation, extract a few drops of the aqueous layer and test with pH paper. The pH must be > 8. If the pH is acidic or neutral, the bicarbonate has been exhausted; add more NaHCO3​ until the aqueous layer remains basic. This guarantees >99.9% of the unreacted acid is converted to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to break any micro-emulsions and strip residual water from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial Parameter: Set the water bath to ≤25∘C and vacuum to no lower than 150 mbar to prevent product sublimation.

III. Troubleshooting & FAQs

Q1: My isolated yield is significantly lower than the conversion rate observed by LC-MS/GC-MS. Where is my product going? A1: You are likely losing your product during solvent evaporation due to sublimation. Bicyclo[2.2.2]octane derivatives possess a highly symmetrical, globular geometry. This structural rigidity minimizes intermolecular van der Waals surface area interactions while maintaining high crystal lattice energies, resulting in significant dynamic disorder and a strong propensity for sublimation[1]. When handling these cage-dense molecules, researchers frequently observe unexpected mass loss under high vacuum[2]. Solution: Never use a high-vacuum manifold (Schlenk line) to dry this ester. Use a rotary evaporator with a mild vacuum (>150 mbar) and a cool water bath.

Q2: NMR analysis shows 5-10% of unreacted carboxylic acid remains in my purified ester, even after the NaHCO3​ wash. What went wrong? A2: The lipophilicity of the bicyclic core is fighting against the ionic nature of the carboxylate salt. If the aqueous layer is highly saturated with ions, or if the base is too weak, a partition equilibrium can force some of the sodium 4-methylbicyclo[2.2.2]octane-1-carboxylate back into the organic layer (acting as a mild surfactant). Solution: Upgrade your base. Wash the organic layer with cold 1M NaOH instead of NaHCO3​ . The stronger base ensures immediate and complete deprotonation, and the lower ionic strength of the 1M solution (compared to saturated bicarbonate) favors aqueous partitioning.

Q3: How do I separate the target ester from neutral, non-volatile bicyclic impurities (e.g., diesters or dimeric byproducts)? A3: Because LLE only separates compounds based on ionizable functional groups, neutral impurities will remain in the organic phase with your target ester. For neutral bicyclic impurities, silica gel column chromatography or vacuum sublimation are the authoritative standards[3]. Solution: Run a silica gel column using a highly non-polar eluent system (e.g., 98:2 Hexanes:Ethyl Acetate). The methyl ester is highly non-polar and will elute rapidly, well before more complex or oxygen-rich neutral byproducts. Alternatively, exploit the volatility discussed in Q1: set up a cold-finger sublimation apparatus under controlled vacuum to sublime the pure ester away from non-volatile heavy impurities.

Q4: I have a stubborn emulsion during the base wash. How do I break it? A4: Emulsions here are typically caused by the amphiphilic nature of the partially deprotonated bicyclic acid, which acts like a soap at the solvent interface. Solution: Do not shake vigorously; instead, gently swirl the separatory funnel. To break an existing emulsion, add a small volume of saturated brine to increase the density and ionic strength of the aqueous phase, or filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

IV. References
  • Dynamic Disorder, Strain, and Sublimation of Crystalline Caged Hydrocarbons from First Principles. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • A Robust, Divalent, Phosphaza-bicyclo[2.2.2]octane Connector Provides Access to Cage-Dense Inorganic Polymers and Networks. Journal of the American Chemical Society. Available at:[Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents (WO2019075004A1). Available at:

Sources

Troubleshooting

preventing decarboxylation during methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate hydrolysis

A Guide to Maximizing Carboxylic Acid Yield and Preventing Decarboxylation Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working wit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Maximizing Carboxylic Acid Yield and Preventing Decarboxylation

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with sterically hindered bicyclic compounds. The hydrolysis of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate presents a unique challenge: cleaving a sterically congested ester without inducing decarboxylation of the bridgehead carboxylic acid product. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you navigate this specific synthetic transformation successfully.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental chemical principles governing the reactivity of this challenging substrate.

Q1: Why is methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate so difficult to hydrolyze?

A1: The difficulty arises primarily from severe steric hindrance. The ester group is located at a bridgehead carbon of the rigid bicyclo[2.2.2]octane cage. This cage structure effectively shields the electrophilic carbonyl carbon from the backside attack of a nucleophile (e.g., a hydroxide ion).[1][2] Unlike more flexible acyclic esters, this rigid framework makes it difficult for the molecule to adopt the necessary tetrahedral intermediate geometry required for nucleophilic acyl substitution. Consequently, standard hydrolysis conditions often result in slow or incomplete reactions.

Q2: What is decarboxylation, and why is the product, 4-methylbicyclo[2.2.2]octane-1-carboxylic acid, at risk?

A2: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). While β-keto acids are famously prone to this reaction, other carboxylic acids can decarboxylate under harsh conditions, particularly with heat.[3] The risk for 4-methylbicyclo[2.2.2]octane-1-carboxylic acid stems from the potential formation of an unstable intermediate at the bridgehead position. The application of high temperatures to overcome the steric hindrance of hydrolysis can provide the necessary activation energy to initiate decarboxylation, leading to the formation of 1-methylbicyclo[2.2.2]octane as a byproduct. According to Bredt's rule, the formation of a double bond or a planar carbocation at a bridgehead position in a small bicyclic system is highly unfavorable, which generally imparts stability. However, thermal decomposition can proceed through a concerted mechanism or other high-energy pathways that bypass these classically unstable intermediates.

Q3: What are the tell-tale signs of unintended decarboxylation during my experiment?

A3: There are several key indicators:

  • Lower-than-expected yield: The most obvious sign is a low isolated yield of the desired carboxylic acid despite the complete consumption of the starting ester.

  • Byproduct Identification: Analysis of the crude product by TLC will show a new, significantly less polar spot compared to the starting ester and the carboxylic acid product. This byproduct is the volatile and non-polar 1-methylbicyclo[2.2.2]octane.

  • Gas Evolution: You may observe bubbling (CO₂) during the reaction or workup, especially if the reaction is run at high temperatures.

  • Analytical Confirmation: NMR spectroscopy of the crude mixture will show characteristic alkane signals for the 1-methylbicyclo[2.2.2]octane byproduct, and a notable absence of the carboxylic acid proton.

Troubleshooting Guide: From Low Conversion to Unwanted Side Reactions

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Conversion of the Starting Ester

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate remaining after the standard reaction time.

  • Primary Cause: The reaction conditions (temperature, concentration, or base strength) are insufficient to overcome the profound steric hindrance at the reaction center.

  • Solutions:

    • Extend Reaction Time: For sterically hindered esters, hydrolysis can be extremely slow. If there is evidence of product formation, consider extending the reaction time to 24, 48, or even 72 hours at a mild temperature.

    • Increase Temperature (with Caution): While effective, increasing the temperature is the primary driver of decarboxylation. A modest increase (e.g., from room temperature to 40-50 °C) may be acceptable, but this must be monitored carefully for byproduct formation.

    • Switch to a More Effective Protocol: If mild aqueous conditions fail, a change in solvent system may be required to enhance the nucleophilicity of the hydroxide ion. Our Recommended Protocol B utilizes a non-aqueous solvent system specifically designed for hindered esters.[4]

Problem 2: Significant Decarboxylation is Observed

  • Symptom: The starting ester is consumed, but the yield of the desired carboxylic acid is low, and the decarboxylated byproduct is a major component of the crude mixture.

  • Primary Cause: The reaction temperature is too high, providing an effective pathway for the elimination of CO₂ from the carboxylic acid product.

  • Solutions:

    • Immediately Reduce Temperature: This is the most critical parameter. The hydrolysis should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate. Room temperature is ideal.

    • Use a Milder Base: While both NaOH and KOH are effective, Lithium Hydroxide (LiOH) is often used for hydrolyses where minimizing side reactions is critical. Its smaller counter-ion can sometimes influence reactivity.

    • Adopt a Kinetically Controlled Protocol: Instead of forcing the reaction with heat (thermodynamic control), use a method that favors the desired hydrolysis pathway under milder conditions. Our Recommended Protocol A is designed for this purpose.

Decision-Making Workflow for Optimizing Hydrolysis

G cluster_0 start Start Hydrolysis (e.g., Protocol A) check_completion Monitor Reaction (TLC/LC-MS) start->check_completion is_complete Reaction Complete? check_completion->is_complete check_decarbox Decarboxylation Observed? is_complete->check_decarbox  Yes incomplete Action: Incomplete Reaction is_complete->incomplete No   workup Proceed to Aqueous Workup check_decarbox->workup No   decarbox Action: Decarboxylation check_decarbox->decarbox  Yes solution_incomplete 1. Extend Reaction Time 2. Cautiously Increase Temp 3. Switch to Protocol B incomplete->solution_incomplete solution_decarbox 1. Lower Temperature 2. Use Milder Base (LiOH) decarbox->solution_decarbox

Caption: Troubleshooting flowchart for the hydrolysis reaction.

Recommended Experimental Protocols

These protocols are designed to maximize the yield of the desired carboxylic acid while minimizing the risk of decarboxylation.

Protocol A: Mild, Low-Temperature Aqueous Saponification

This method is the first choice for minimizing side reactions. It relies on patience rather than heat.

Methodology:

  • Dissolution: Dissolve methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 to 2:1 v/v). The total solvent volume should be sufficient to fully dissolve the ester (approx. 0.1 M concentration).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution. Using a slight excess of base ensures the reaction goes to completion.[5]

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 12-24 hours. The reaction may take 24-72 hours to complete.

  • Workup: a. Once the starting material is consumed, remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold, dilute HCl (e.g., 1 M).[6] d. Extract the desired carboxylic acid product with ethyl acetate or dichloromethane (3x). e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Protocol B: Rapid, Non-Aqueous Saponification for Hindered Esters

This protocol is an excellent alternative when Protocol A is too slow or fails. It uses a non-aqueous solvent to enhance the reactivity of the hydroxide nucleophile.[4]

Methodology:

  • Reagent Preparation: Prepare a solution of sodium hydroxide (NaOH, 2.0-3.0 eq) in methanol (MeOH).

  • Reaction Setup: Dissolve the starting ester (1.0 eq) in dichloromethane (CH₂Cl₂). The final solvent ratio of CH₂Cl₂ to MeOH should be approximately 9:1.

  • Initiation: Add the methanolic NaOH solution to the ester solution and stir vigorously at room temperature.

  • Monitoring: The reaction is typically much faster and should be monitored every 1-2 hours. Complete conversion is often achieved within 2-6 hours.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the solvents. b. Re-dissolve the resulting solid in water. c. Proceed with the acidification and extraction steps as described in Protocol A (steps 5c-5e).

Summary of Recommended Conditions
ParameterProtocol A: Mild AqueousProtocol B: Non-Aqueous
Base LiOH·H₂O (2-3 eq)NaOH (2-3 eq)
Solvent THF / H₂O (3:1)CH₂Cl₂ / MeOH (9:1)
Temperature 20-25 °C20-25 °C
Typical Time 24-72 hours2-6 hours
Pros Lowest risk of decarboxylationMuch faster for hindered esters
Cons Can be very slow or incompleteRequires careful solvent handling
Mechanistic Overview: Desired vs. Undesired Pathways

The key to a successful synthesis is to favor the kinetics of the desired hydrolysis pathway while ensuring the activation energy for the undesired decarboxylation pathway is not reached.

G Ester Methyl 4-methylbicyclo[2.2.2]- octane-1-carboxylate Acid 4-Methylbicyclo[2.2.2]octane- 1-carboxylic Acid (Desired Product) Ester->Acid Saponification (Hydrolysis) Conditions: LiOH, THF/H₂O, 25°C (Low Energy Pathway) Decarbox 1-Methylbicyclo[2.2.2]octane + CO₂ (Undesired Byproduct) Acid->Decarbox Decarboxylation Conditions: High Temperature (>80°C) (High Energy Pathway)

Caption: Competing reaction pathways for the target molecule.

The recommended protocols are designed to keep the reaction on the low-energy hydrolysis pathway by avoiding excessive heat, thereby preventing the system from overcoming the energy barrier required for decarboxylation.

References
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Persefoni, K., et al. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Baker, F. W., Holtz, H. D., & Stock, L. M. (1962). The Brominative Decarboxylation of Bicyclo[2.2.2]octane-l-carboxylic Acid in Halogenated Solvents. The Journal of Organic Chemistry. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • Vaia. (n.d.). The following reactivity order has been found for the saponification of alkyl acetates by aqueous - NaOH. [Link]

  • ACS Publications. (n.d.). The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents. [Link]

  • Conjugated. (2017, March 18). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Chemistry Stack Exchange. (2016, December 19). Rates of hydrolysis in bicyclic and monocyclic compounds. [Link]

  • ACS Publications. (n.d.). The Stability of Bridgehead Carbocations. [Link]

  • PMC. (n.d.). Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. [Link]

Sources

Optimization

Technical Support Center: Crystallization of Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate

Welcome to the technical support center for optimizing the crystallization of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the crystallization of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-quality crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Understanding the Molecule: Physicochemical Properties

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is characterized by a rigid, sterically demanding bicyclic core. This structure significantly influences its solubility and packing behavior in a crystal lattice. The methyl ester group introduces a site for hydrogen bonding and moderate polarity, while the overall hydrocarbon framework renders the molecule predominantly non-polar.

PropertyValue / DescriptionRationale & Implications for Crystallization
Molecular Formula C₁₁H₁₈O₂Provides the elemental composition.
Molecular Weight 182.26 g/mol A moderate molecular weight; gravitational effects on settling will be standard.
Structure The rigid, cage-like structure is non-planar and bulky. This can lead to favorable crystal packing but may also require specific solvent environments to overcome steric hindrance during nucleation. The bicyclo[2.2.2]octane unit is known to improve properties like solubility in certain contexts[1].
Predicted Polarity Predominantly non-polar with a polar ester functional group.The molecule will likely be soluble in a range of organic solvents. The key is finding a solvent where solubility changes significantly with temperature. A "like dissolves like" approach suggests starting with moderately polar to non-polar solvents.
Hydrogen Bonding Acceptor: Carbonyl oxygen of the ester. Donor: None.The lack of strong hydrogen bond donors limits self-association, making solvent choice even more critical for mediating intermolecular interactions necessary for crystallization.
Melting Point Not readily available; must be determined experimentally.The melting point is a critical parameter. A suitable solvent should have a boiling point at least 10-20°C lower than the compound's melting point to prevent "oiling out"[2][3].
Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the crystallization of this compound.

Q1: Where should I begin with solvent selection? A1: Start with a systematic screening process. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures[4]. Given the molecule's structure, begin with moderately polar solvents like ethyl acetate, acetone, or isopropyl alcohol, and non-polar solvents like hexanes, heptane, or toluene. It is often necessary to screen a range of solvents to find the optimal one.

Q2: I've cooled my solution, but no crystals have formed. What should I do? A2: This indicates the solution is not yet supersaturated, or nucleation is inhibited. Try the following in order:

  • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites[5].

  • Seeding: If you have a small crystal of the pure compound, add a single seed crystal to the solution. This provides a template for crystal growth[2].

  • Reduce Solvent Volume: You may have used too much solvent[3]. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.

  • Lower Temperature: If cooling to room temperature is ineffective, try cooling the flask in an ice bath or refrigerator.

Q3: My compound separated as an oil ("oiled out") instead of forming crystals. How can I fix this? A3: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point (or a eutectic melting point with the solvent).[3][6] To resolve this:

  • Reheat the solution to re-dissolve the oil completely.

  • Add a small amount of additional solvent (the "good" solvent in a mixed system) to slightly increase solubility[3].

  • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil[3].

  • Consider a different solvent or solvent system where the compound's solubility is lower.

Q4: My crystals formed instantly as a fine powder. Is this a problem? A4: Yes, this is likely a sign of "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of purification[5]. An ideal crystallization should show initial crystal formation after 5-15 minutes, with continued growth over 20-60 minutes[5]. To slow it down, reheat the solution and add a small excess of hot solvent before cooling again[5].

Q5: How can I improve my crystallization yield? A5: A low yield often means a significant amount of your compound remains in the mother liquor[5]. To improve it:

  • Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • After initial crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Consider using a solvent pair. By adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, you can decrease its solubility in the solution and force more of it to crystallize.

In-Depth Troubleshooting & Optimization Workflow

When routine methods fail, a systematic approach is required. This workflow provides a logical progression for optimizing your crystallization conditions.

Crystallization_Workflow A Start: Dissolve Compound in Minimum Hot Solvent B Cool Solution Slowly to Room Temperature A->B C Crystals Formed? B->C D Yes: High Quality Crystals? C->D Yes E No: Solution Remains Clear C->E No G Yes: Isolate & Dry Crystals D->G Yes H No: Fine Powder / 'Crashed Out' D->H No E1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal E->E1 F Oiling Out Occurred F1 Re-heat to Dissolve Oil F->F1 Restart Cooling H1 Re-heat to Dissolve H->H1 Restart Cooling E2 Concentrate Solution: Evaporate some solvent and re-cool E1->E2 If still no crystals E3 Add Anti-Solvent (Solvent Pairing) E2->E3 If still no crystals F2 Add More 'Good' Solvent OR Use Lower Polarity Solvent F1->F2 Restart Cooling F3 Cool Much Slower (Insulate Flask) F2->F3 Restart Cooling F3->B Restart Cooling H2 Add ~10% More Solvent to Prevent Crashing H1->H2 Restart Cooling H2->B Restart Cooling

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable single solvent or a binary (two-component) solvent system.

Objective: To find a solvent that dissolves the compound when hot but not when cold.

Methodology:

  • Place approximately 20-30 mg of your compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol) dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Solubility at RT):

    • If the compound dissolves readily at room temperature, that solvent is unsuitable as a single solvent but may be a "good" solvent for a solvent pair[7].

    • If the compound is completely insoluble, it may be a "poor" solvent (anti-solvent) for a solvent pair.

    • If the compound is sparingly soluble, proceed to the next step.

  • Heat the tubes containing sparingly soluble compound in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Observation 2 (Solubility at High Temp): Record the approximate volume of solvent used.

  • Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.

  • Observation 3 (Crystallization on Cooling): A suitable solvent will show significant crystal formation upon cooling. The solvent that dissolves the compound well when hot but yields a large amount of solid when cold is the best choice.

Protocol 2: Crystallization Using a Solvent Pair (Anti-Solvent Addition)

This technique is useful when no single solvent provides the desired solubility profile.

Objective: To induce crystallization from a solution where the compound is highly soluble.

Methodology:

  • Dissolve the compound in the minimum amount of a hot "good" solvent (one in which it is very soluble, identified in Protocol 1).

  • While the solution is still hot, add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise.

  • Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.

  • Add one or two drops of the "good" solvent to re-clarify the solution.

  • Set the solution aside to cool slowly. Crystals should form as the solubility decreases.

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder. (n.d.). Exp 2 - Crystallization. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Matsumoto, T. (1998). Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Macromolecules, 31(18), 6049-6055. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Cheméo. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. [Link]

  • Cheméo. (n.d.). Bicyclo[2.2.2]octane, 2-chloro-. [Link]

  • ResearchGate. (2022). Synthesis of Unusual Amino Acid Derivatives Containing Bicyclo[2.2.2]octane Unit by the Diels‐Alder Approach Involving Pentacene. [Link]

  • PubChem. (n.d.). Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Bicyclo[2.2.2]octane. [Link]

  • ResearchGate. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). [Link]

  • PubChem. (n.d.). Methyl 4-aminobicyclo(2.2.2)octane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • DIAL.pr - BOREAL. (2024). Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. [Link]

  • PubMed. (2005). Prediction of solvents suitable for crystallization of small organic molecules. [Link]

  • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.

Sources

Troubleshooting

troubleshooting low solubility of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate in polar solvents

Technical Support Center: Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for solubility challenges enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for solubility challenges encountered with methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, a compound whose rigid, nonpolar structure frequently leads to dissolution difficulties in polar solvents. The following sections are designed in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Part 1: Understanding the Root Cause

Q1: Why is methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate so poorly soluble in polar solvents like water, methanol, or DMSO?

Answer: The poor solubility is a direct consequence of the molecule's chemical structure and the fundamental principle of "like dissolves like".[1][2][3][4][5][6][7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4]

  • Molecular Structure Analysis:

    • Nonpolar Core: The core of the molecule is a bicyclo[2.2.2]octane ring system. This is a bulky, three-dimensional cage of carbon and hydrogen atoms. It is highly aliphatic, nonpolar, and hydrophobic (water-fearing). Its interactions are dominated by weak van der Waals forces (specifically, London dispersion forces).[7]

    • Polar Functionality: The molecule possesses a methyl ester group (-COOCH3). This group has polar character due to the electronegative oxygen atoms and can participate in dipole-dipole interactions.

    • Imbalance of Forces: The large, nonpolar bicyclic "cage" constitutes the vast majority of the molecule's surface area. The small polar ester group is insufficient to overcome the hydrophobicity of the hydrocarbon scaffold.

  • Solvent-Solute Interaction:

    • In a polar solvent like water, solvent molecules are strongly attracted to each other via hydrogen bonds.[7]

    • To dissolve the compound, the solvent molecules would need to break their strong hydrogen bonds to accommodate the nonpolar bicyclic structure.

    • The energy released from the weak interactions between the polar solvent and the nonpolar solute is not sufficient to compensate for the energy required to disrupt the solvent's strong intermolecular network.[7] This makes the dissolution process energetically unfavorable.

Part 2: Initial Troubleshooting and Assessment

Q2: Before changing solvents, what simple physical methods can I try to improve solubility?

Answer: Increasing the kinetic energy of the system can often overcome the initial energy barrier for dissolution, though it may not change the thermodynamic solubility limit.

  • Agitation/Stirring: Continuous stirring or vortexing increases the interaction between the solute surface and fresh solvent molecules, accelerating the rate of dissolution.[8] This prevents the formation of a saturated layer of solvent around the solute particles.

  • Heating: Increasing the temperature provides the solvent molecules with more kinetic energy.[8][9][10][11][12] This increased energy allows solvent molecules to more effectively break apart the solute's intermolecular forces and disrupt their own solvent-solvent interactions.[10]

    • Caution: Be mindful of the compound's stability and the solvent's boiling point. Degradation can occur at elevated temperatures. Always check the compound's specifications before heating.

  • Sonication: Using an ultrasonic bath or probe applies high-frequency sound waves to the sample.[13][14] This process, known as sonication, creates microscopic cavitation bubbles.[15] The rapid formation and collapse of these bubbles generate intense localized energy, which breaks down solute aggregates, increases surface area, and enhances mass transfer, thereby speeding up dissolution.[13][14][15][16] Sonication is particularly useful for breaking up intermolecular interactions when stirring is not feasible.[13][14]

Q3: How can I be certain my compound has truly dissolved and isn't just a fine suspension?

Answer: Differentiating a true solution from a colloidal dispersion or a fine suspension is critical for experimental accuracy.

  • Visual Inspection: A true solution should be completely clear and transparent. Check for any visible particles, cloudiness, or haziness by holding the sample against both a light and a dark background.

  • The Tyndall Effect: This is a definitive method to distinguish a true solution from a colloid.[17][18][19][20] Shine a laser pointer or a focused beam of light through the sample in a darkened room.

    • True Solution: The light beam will pass through without being visible from the side.[17][19][20]

    • Colloidal Dispersion/Suspension: The particles will scatter the light, making the path of the beam visible.[17][19][20][21]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow to verify true dissolution."

Part 3: Advanced Strategies & Protocols

Q4: How do I rationally select a co-solvent to improve solubility?

Answer: The most effective strategy for dissolving a nonpolar compound in a polar system is to use a co-solvent .[22] A co-solvent is a water-miscible organic solvent that, when added to the primary polar solvent (like water or a buffer), reduces the overall polarity of the system.[][24][25] This "tunes" the solvent environment to be more favorable for the nonpolar solute.

A rational approach involves considering solvent polarity and, for more advanced needs, Hansen Solubility Parameters (HSP).

  • Polarity Matching: The goal is to create a solvent blend with a polarity somewhere between your highly polar primary solvent and your highly nonpolar compound. Solvents like ethanol, isopropanol, acetonitrile, acetone, DMSO, or THF are common choices.

  • Hansen Solubility Parameters (HSP): For a more sophisticated selection, HSP provides a numerical method to predict miscibility.[26] The total Hildebrand solubility parameter is broken down into three components:

    • δD: Dispersion forces (nonpolar)

    • δP: Polar forces

    • δH: Hydrogen bonding forces The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[27][28] While the exact HSP for your specific compound may not be published, you can use values for structurally similar molecules as a guide.

Table 1: Properties of Common Laboratory Solvents for Co-Solvent Selection

SolventDielectric Constant (ε) at 20°CPolarity Index (Snyder)Boiling Point (°C)Notes
Water 80.110.2100.0Highly polar, protic
Dimethyl Sulfoxide (DMSO) 46.77.2189.0Highly polar, aprotic, powerful solvent
Acetonitrile (ACN) 37.55.881.6Polar, aprotic, common in HPLC
Methanol 32.75.164.7Polar, protic
Ethanol 24.54.378.3Polar, protic, low toxicity
Acetone 20.75.156.0Polar, aprotic
Isopropanol (IPA) 19.93.982.6Intermediate polarity, protic
Tetrahydrofuran (THF) 7.64.066.0Low polarity, aprotic
Dichloromethane (DCM) 9.13.139.6Nonpolar, volatile
Toluene 2.42.4110.6Nonpolar, aromatic
Hexane 1.90.168.0Highly nonpolar, aliphatic

Data compiled from various chemical reference sources.

Q5: Can you provide a step-by-step protocol for using a co-solvent system?

Answer: Absolutely. This protocol describes a systematic approach to finding a suitable binary solvent system.

Objective: To determine an effective co-solvent ratio for dissolving methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate.

Materials:

  • Your compound

  • Primary solvent (e.g., PBS buffer, water)

  • Candidate co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Vials, magnetic stirrer, pipettes

Protocol:

  • Initial Co-solvent Test:

    • Weigh a small, known amount of your compound into a glass vial (e.g., 1 mg).

    • Add the minimum possible volume of your chosen co-solvent (e.g., 20-50 µL of DMSO) directly onto the solid.

    • Gently swirl or vortex until the compound is fully dissolved in the neat co-solvent. This creates a concentrated stock solution.

  • Titration with Primary Solvent:

    • While stirring the stock solution, slowly add the primary polar solvent (e.g., PBS buffer) dropwise or in small, measured aliquots.

    • Continuously observe the solution for any signs of precipitation (cloudiness).

    • Continue adding the primary solvent until you reach your target final concentration or until precipitation occurs.

  • Record and Optimize:

    • Note the ratio of co-solvent to primary solvent at which the compound remains in solution. For example, a 1:10 solution of DMF:PBS.[29]

    • If precipitation occurs, you have exceeded the solubility limit for that specific solvent ratio. Prepare a new sample and titrate to a lower final concentration or use a higher percentage of co-solvent.

  • Control and Final Check:

    • Always prepare a vehicle control (the final co-solvent/primary solvent mixture without your compound) to ensure it does not interfere with downstream assays.

    • Perform a final visual and Tyndall effect check on your dissolved compound to confirm it is a true solution.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for co-solvent solubility testing."

Q6: What are some alternative techniques for persistent solubility issues?

Answer: For particularly challenging cases, especially in drug formulation, more advanced methods can be employed.

  • Use of Surfactants: Surfactants are molecules with a polar head and a nonpolar tail. Above a certain concentration (the critical micelle concentration), they form micelles in aqueous solutions. The nonpolar core of these micelles can encapsulate your hydrophobic compound, effectively solubilizing it in the bulk aqueous phase. Common laboratory surfactants include Tween® and Triton™ X-100.[30]

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. Your nonpolar compound can become trapped within this cavity, forming an inclusion complex that is soluble in water.[31]

  • pH Adjustment: While the target ester is neutral, check for any potential hydrolysis to the parent carboxylic acid (4-methylbicyclo[2.2.2]octane-1-carboxylic acid). If this acidic impurity is present, adjusting the pH to be more basic (pH > 7) would deprotonate the acid to its carboxylate salt form, which is significantly more water-soluble.[12] However, be aware that basic conditions can accelerate ester hydrolysis.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameter System. DuPont.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Bustamante, P., et al. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Cosolvent.
  • Wikipedia. (n.d.).
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University.
  • Chemistry LibreTexts. (2023, January 29). Tyndall Effect.
  • Study.com. (n.d.). The Tyndall effect is often used to distinguish between a colloidal suspension and a true solution. Explain.
  • Rabelo, S. C., et al. (n.d.).
  • Helmenstine, A. M. (2025, June 9). Solutions, Suspensions, Colloids, and Dispersions. ThoughtCo.
  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions.
  • Van Dornshuld, E. (n.d.). 5.1 “Like Dissolves Like”. Chemistry.
  • Dhote, V., & Bhatnagar, A. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Envirostar. (2023, April 21).
  • Chemistry LibreTexts. (2019, June 9). 7.6: Colloids and Suspensions.
  • Patsnap. (2026, March 11).
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2025, March 14). 16.
  • Study.com. (2021, August 3). Applying Like Dissolves Like.
  • AAT Bioquest. (2022, April 18).
  • Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi.
  • Ghaffar, A., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Ghaffar, A., et al. (2022, November 4). Dissolution Method Troubleshooting. Pharmaceutical Technology.
  • Study.com. (2021, June 9).
  • TSI Journals. (2022, April 30). Sonication - Biochemistry & Molecular Biology Letters.
  • Cayman Chemical. (2020, November 20). Solubility Factors When Choosing a Solvent.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • LabOnline. (2021, April 1). Solubility factors when choosing a solvent.
  • Unacademy. (n.d.). Solution, Suspension and Tyndall effect.
  • AAT Bioquest. (2024, August 26).
  • Yalkowsky, S. H., & Paik, S. (n.d.).
  • YouTube. (2020, June 20). Like Dissolves Like.
  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?
  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?
  • Cheméo. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- (CAS 702-67-0).
  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)bicyclo[2.2.
  • Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane, 2-chloro- (CAS 33649-79-5).
  • Agilent. (n.d.).
  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). Methyl 4-aminobicyclo(2.2.2)
  • Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1).
  • PubChem. (n.d.). Bicyclo(2.2.2)octane.
  • National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane - NIST WebBook.
  • Santa Cruz Biotechnology. (n.d.). Methyl 4-hydroxybicyclo[2.2.
  • ChemicalBook. (2026, January 13). BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER.

Sources

Optimization

reducing side products in bicyclo[2.2.2]octane bridgehead esterification reactions

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Executive Summary: The Chemistry of the Cage Esterification at the b...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Executive Summary: The Chemistry of the Cage

Esterification at the bridgehead position of the bicyclo[2.2.2]octane system presents unique kinetic and thermodynamic challenges. The C1 and C4 positions are sterically hindered tertiary carbons locked within a rigid bicyclic cage. Because of this geometry, standard SN​2 pathways are physically impossible—the cage completely blocks the backside attack required for inversion of configuration, a phenomenon closely related to Bredt's rule and the rigid molecular topology of the system[1].

Consequently, researchers must rely on the activation of the bridgehead carboxylic acid (e.g., bicyclo[2.2.2]octane-1-carboxylic acid) to an electrophilic intermediate. However, the extreme steric bulk of the cage significantly slows down nucleophilic attack by alcohols, providing ample time for competing side reactions to occur. This guide provides field-proven troubleshooting strategies to suppress these side products and maximize esterification yields[2].

Troubleshooting Guide & FAQs

Q1: Why do my standard Fischer esterification or direct alkylation attempts yield mostly unreacted starting material? A: The steric bulk of the bicyclo[2.2.2]octane cage severely retards the formation of the bulky tetrahedral intermediate required in acid-catalyzed Fischer esterification. Direct alkylation of the carboxylate salt with an alkyl halide fails because the bridgehead carbon cannot undergo SN​2 substitution[1]. You must abandon these classical methods and utilize highly reactive acyl transfer reagents.

Q2: I am using the Steglich esterification method (EDC, catalytic DMAP), but my major product is an N-acylurea. How do I fix this? A: This is the most common failure mode for hindered acids. EDC reacts with the bridgehead acid to form an O-acylisourea intermediate. Normally, your alcohol would attack this intermediate. However, the bulky bicyclo[2.2.2]octyl group sterically repels the incoming alcohol. This kinetic delay allows the O-acylisourea to undergo a spontaneous [1,3]-rearrangement into a highly stable, unreactive N-acylurea. The Fix: You must use stoichiometric (or slight excess) DMAP rather than catalytic amounts. DMAP is a highly nucleophilic catalyst that attacks the O-acylisourea faster than it can rearrange, forming a highly reactive acylpyridinium intermediate that readily reacts with your alcohol.

G A Bicyclo[2.2.2]octane Acid B O-Acylisourea Intermediate A->B EDC C N-Acylurea Side Product B->C [1,3]-Rearrangement (Slow ROH attack) D Acylpyridinium Intermediate B->D DMAP (Fast) E Bridgehead Ester D->E ROH

Reaction pathways in Steglich esterification of sterically hindered bridgehead acids.

Q3: When using the acid chloride method, I observe significant symmetrical anhydride formation. What is the mechanism, and how do I prevent it? A: Symmetrical anhydrides form when unreacted bridgehead carboxylate attacks the newly synthesized bridgehead acid chloride. This typically occurs if the activation step is incomplete or if trace moisture hydrolyzes some of the acid chloride back to the acid. The Fix: First, ensure complete conversion to the acid chloride by using a slight excess of oxalyl chloride with catalytic DMF, and strictly strip off all volatiles in vacuo to remove HCl and unreacted oxalyl chloride. Second, reverse your order of addition: dissolve your alcohol and base (e.g., DIPEA) in the reaction solvent, and add the acid chloride solution dropwise to this mixture. This ensures the alcohol is always in massive excess relative to the acid chloride, kinetically favoring esterification over anhydride formation.

Q4: Are there modern coupling reagents better suited for bicyclo[2.2.2]octane systems that avoid these side products entirely? A: Yes. Uronium-based coupling reagents, particularly COMU or HATU , are highly effective for bridgehead systems. COMU has been successfully employed to couple 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid with complex, sterically demanding nucleophiles in high yields[3]. COMU forms an active Oxyma ester that is highly reactive but structurally incapable of the [1,3]-rearrangement that plagues carbodiimides[4].

Quantitative Data: Activation Strategies Comparison

The following table summarizes the performance of various esterification strategies applied to bicyclo[2.2.2]octane-1-carboxylic acid systems, detailing the causality of side products and mitigation tactics.

Activation StrategyReagentsTypical YieldMajor Side ProductMechanistic Cause of Side ProductMitigation / Best Practice
Fischer Esterification H2​SO4​ , MeOH, Δ < 15%Unreacted starting materialSteric clash during tetrahedral intermediate formation.Avoid entirely for bridgehead systems.
Steglich Coupling EDC, cat. DMAP, ROH30 - 50%N-acylureaSlow alcohol attack allows[1,3]-acyl shift.Use >1.0 equiv DMAP to rapidly trap O-acylisourea.
Acid Chloride (COCl)2​ , DMF; then ROH, Base75 - 90%Symmetrical anhydrideAcid attacks the acid chloride intermediate.Ensure complete activation; add chloride dropwise to excess ROH.
Uronium Coupling COMU, DIPEA, ROH85 - 95%Hydrolyzed starting materialTrace water outcompetes the alcohol nucleophile.Use strictly anhydrous conditions and dry solvents[3].

Self-Validating Experimental Protocols

Protocol A: High-Yield Esterification via COMU Activation

This protocol utilizes uronium activation to bypass rearrangement side products, ensuring high conversion even with hindered alcohols[3].

  • Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv).

  • Solvation: Dissolve the reagents in anhydrous N,N -dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes at 0 °C.

  • Activation: Add COMU (1.2 equiv) in one portion. Self-Validation Check: The solution will typically undergo a distinct color change (turning yellow/orange), visually confirming the formation of the active Oxyma ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the acid via LC-MS.

  • Workup: Quench the reaction with 10% aqueous citric acid to protonate and remove basic impurities and byproducts[3]. Extract with ethyl acetate, wash the organic layer sequentially with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the pure bridgehead ester.

Protocol B: Optimized Acid Chloride Method

Best for simple aliphatic alcohols where COMU is cost-prohibitive.

Workflow S1 1. Activation (COCl)2, cat. DMF S2 2. Concentration Remove Volatiles S1->S2 S3 3. Esterification ROH, DIPEA S2->S3 S4 4. Workup Citric Acid / NaHCO3 S3->S4 S5 5. Pure Ester Chromatography S4->S5

Optimized workflow for acid chloride-mediated bridgehead esterification.

  • Activation: Suspend the bridgehead acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C. Add oxalyl chloride (1.5 equiv) followed by 1 drop of anhydrous DMF. Stir for 2 hours at room temperature until gas evolution ceases.

  • Volatile Stripping (Critical Step): Concentrate the mixture in vacuo to complete dryness to remove all unreacted oxalyl chloride and HCl. Re-dissolve the resulting crude acid chloride in anhydrous DCM (0.2 M).

  • Coupling: In a separate flask, dissolve the alcohol (1.5 equiv) and DIPEA (2.5 equiv) in DCM at 0 °C. Add the acid chloride solution dropwise to the alcohol solution.

  • Completion: Stir for 2 hours, warming to room temperature. Quench with water, extract with DCM, wash with brine, dry, and purify.

Sources

Reference Data & Comparative Studies

Validation

methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate vs methyl 4-toluate bioisosterism

Title: Escaping Flatland: A Comparative Guide to Methyl 4-toluate vs. Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate Bioisosterism Executive Summary In modern medicinal chemistry, the over-reliance on planar, aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: A Comparative Guide to Methyl 4-toluate vs. Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate Bioisosterism

Executive Summary

In modern medicinal chemistry, the over-reliance on planar, aromatic rings has led to a high attrition rate in drug development due to poor physicochemical properties—a phenomenon often referred to as being trapped in "Flatland." As a Senior Application Scientist, I frequently utilize 3D-rich saturated scaffolds to rescue lead compounds with sub-optimal developability profiles.

This guide provides an objective, data-driven comparison between a classic aromatic ester, methyl 4-toluate (a para-substituted benzene), and its saturated bioisostere, methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (a bicyclo[2.2.2]octane or BCO derivative). By replacing the flat phenyl ring with a structurally rigid, sp3-hybridized BCO core, we can dramatically alter the physicochemical and metabolic landscape of a molecule while preserving its spatial geometry[1].

Structural and Geometric Analysis

The fundamental principle of bioisosterism is the preservation of spatial vectors to maintain target binding while optimizing physical properties.

  • Methyl 4-toluate: Features a planar, 2D para-disubstituted benzene ring. The distance between the para-substituents (C1 to C4) is approximately 2.79–2.82 Å. It has a high degree of aromaticity and a low fraction of sp3-hybridized carbons (Fsp3 = 0.22).

  • Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate: Utilizes a fully saturated BCO core. The distance between the bridgehead carbons is 2.60 Å[1]. Despite being ~0.2 Å shorter than the phenyl ring, the exit vectors remain strictly collinear (180°), perfectly mimicking the spatial orientation of the para-phenyl ring[2]. Crucially, its Fsp3 is exceptionally high (0.91).

Pathway cluster_0 Methyl 4-toluate (2D Flatland) cluster_1 Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (3D Scaffold) A1 para-Phenyl Core Distance: 2.82 Å A2 Low Fsp3 (0.22) High pi-stacking A1->A2 Limits solubility B1 BCO Core Distance: 2.60 Å A1->B1 Bioisosteric Replacement B2 High Fsp3 (0.91) No pi-stacking B1->B2 Enhances properties

Vector mapping and property shift from 2D para-phenyl to 3D BCO scaffold.

Physicochemical Profiling

The table below summarizes the quantitative shifts in molecular properties when transitioning from the aromatic toluate to the saturated BCO carboxylate.

ParameterMethyl 4-toluate (Aromatic)Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (BCO)Mechanistic Impact
Geometry (C1-C4) ~2.82 Å2.60 ÅHighly conserved exit vectors for target receptor binding[1].
Fsp3 (Fraction sp3) 0.220.91Higher Fsp3 correlates with clinical success and lower promiscuity.
Aqueous Solubility Poor to ModerateSignificantly HigherDisruption of planar π−π stacking reduces crystal lattice energy[3].
Lipophilicity (logP) BaselineSlightly HigherBCO is highly aliphatic; however, solubility improves due to lattice effects[4].
Metabolic Stability Prone to OxidationHighly StableLack of aromatic π -electrons prevents CYP450-mediated epoxidation[3].

Mechanistic Causality: Why Does BCO Perform Better?

As an application scientist, I do not just look at the data; I look at the why behind the data.

1. The Solubility Paradox (Crystal Lattice Energy): One might assume that because the BCO core is highly aliphatic and slightly more lipophilic than a phenyl ring, its aqueous solubility would decrease. However, the opposite is true. The planar nature of methyl 4-toluate allows for tight molecular packing and intermolecular π−π stacking in the solid state, resulting in a high crystal lattice energy. The BCO core is a bulky, spherical, sp3-hybridized system. This 3D architecture disrupts efficient crystal packing, significantly lowering the melting point and lattice energy, which thermodynamically drives an increase in aqueous solubility[1],[2].

2. Metabolic Shielding: Para-substituted benzenes are notorious for being metabolic "soft spots." Hepatic Cytochrome P450 (CYP450) enzymes frequently target these electron-rich aromatic rings for epoxidation, leading to rapid clearance and the potential formation of reactive, toxic arene oxides. By replacing the phenyl ring with a fully saturated BCO scaffold, the π -electron cloud is entirely eliminated. This effectively shunts metabolism away from the ring, significantly decreasing the intrinsic clearance ( CLint​ ) and extending the compound's half-life[3],[4].

Experimental Methodologies

To objectively validate the bioisosteric advantages of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate over methyl 4-toluate, the following self-validating protocols must be executed.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Purpose: To measure the impact of crystal lattice disruption on solubility.

  • Preparation: Add an excess amount of solid test compound (methyl 4-toluate or the BCO analogue) to 1.0 mL of 0.1 M phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Cap the vial and incubate at 37°C with continuous orbital shaking (200 rpm) for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV against a pre-established calibration curve.

  • Self-Validation Check: Visually confirm the presence of undissolved solid at the bottom of the vial prior to centrifugation. If no solid is present, the solution is not saturated, and the experiment must be repeated with a higher initial mass of the compound.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the resistance to CYP450-mediated oxidative metabolism.

Workflow N1 1. Compound Incubation (Test Cmpd + HLM + Buffer) N2 2. Reaction Initiation (Add NADPH at 37°C) N1->N2 N3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) N2->N3 N4 4. Quench & Precipitate (Add Cold Acetonitrile + IS) N3->N4 N5 5. LC-MS/MS Analysis (Quantify Parent Depletion) N4->N5 N6 6. Data Processing (Calculate Half-life & CL_int) N5->N6

Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assay.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes and 3 mM MgCl2​ .

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS). This instantly quenches the reaction and precipitates microsomal proteins.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining relative to the 0-minute time point.

  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly depleted, the microsomal enzymes are inactive, and the assay is invalid.

Sources

Comparative

comparing lipophilicity of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate and aryl analogs

Comprehensive Comparison Guide: Lipophilicity of Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate vs. Aryl Analogs As drug discovery programs increasingly seek to "escape from flatland," the strategic replacement of fla...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Lipophilicity of Methyl 4-Methylbicyclo[2.2.2]octane-1-carboxylate vs. Aryl Analogs

As drug discovery programs increasingly seek to "escape from flatland," the strategic replacement of flat, sp2 -hybridized aryl rings with 3D, sp3 -rich bioisosteres has become a cornerstone of modern medicinal chemistry. Among these, the bicyclo[2.2.2]octane (BCO) scaffold is a premier bioisostere for the para-substituted phenyl ring.

This guide provides an objective, data-driven comparison of the physicochemical properties—specifically lipophilicity (LogP) and solubility—between an aryl standard (methyl 4-methylbenzoate ) and its BCO analog (methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate ).

Structural & Physicochemical Comparison

The fundamental principle behind bioisosteric replacement is maintaining the spatial orientation (vector) of substituents while modulating the core's physicochemical properties. The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which closely mimics the 2.82 Å distance between the para positions of a phenyl group [1].

However, replacing a phenyl ring with a BCO ring fundamentally alters the molecule's lipophilicity and crystal lattice energy.

Table 1: Physicochemical Property Comparison
PropertyAryl Analog (Methyl 4-methylbenzoate)BCO Analog (Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate)
Structure Type Planar Aromatic (2D)Rigid Aliphatic Bicyclic (3D)
Chemical Formula C9​H10​O2​ C11​H18​O2​
Molecular Weight 150.18 g/mol 182.26 g/mol
Fraction sp3 ( Fsp3​ ) 0.22 (Low 3D character)1.00 (Maximum 3D character)
Calculated LogP (XLogP3) ~2.70 [2]~3.80 - 4.10
Aqueous Solubility Poor (High crystal lattice energy)Improved (Disrupted π−π stacking)
Detection Method UV-Vis (254 nm active)CAD, ELSD, or MS (No UV chromophore)
The Causality of Lipophilicity Shifts

A common misconception is that increasing 3D character inherently decreases lipophilicity. While increasing Fsp3​ often improves aqueous solubility by disrupting planar π−π stacking (thereby lowering the crystal lattice energy), the BCO core is a fully saturated aliphatic hydrocarbon.

Because the BCO analog requires two additional carbons and eight additional hydrogens ( C11​H18​O2​ ) compared to the aryl analog ( C9​H10​O2​ ) to maintain the same spatial vectors, the intrinsic lipophilicity (LogP) of the BCO analog is significantly higher [3]. If a reduction in LogP is strictly required while maintaining the 3D geometry, medicinal chemists often pivot to heteroatom-incorporated analogs, such as 2-oxabicyclo[2.2.2]octane [1].

G Phenyl Aryl Analog (Methyl 4-methylbenzoate) Sub1 Fsp3 = 0.22 Planar (2D) Phenyl->Sub1 BCO BCO Analog (Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate) Sub2 Fsp3 = 1.00 Rigid (3D) BCO->Sub2 Effect1 Higher Lattice Energy Prone to Pi-Stacking Sub1->Effect1 Effect2 Lower Lattice Energy Improved Solubility Sub2->Effect2 Effect3 Increased Carbon Count Higher LogP Sub2->Effect3

Logical flow of physicochemical property shifts from aryl to BCO bioisosteric replacement.

Experimental Protocol: Determining LogP via Shake-Flask Method

To objectively compare the lipophilicity of these two analogs, the gold-standard Shake-Flask Method (OECD Test Guideline 107) must be employed.

Expert Insight: The analytical detection of these two compounds requires different approaches. Methyl 4-methylbenzoate possesses a conjugated π -system and is easily quantified using standard HPLC-UV at 254 nm. Conversely, methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate lacks a chromophore. Attempting to use UV detection for the BCO analog will result in false negatives or severe quantification errors. HPLC coupled with Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) is mandatory.

Self-Validating Protocol Workflow

This protocol is designed as a self-validating system. By measuring the concentration in both the aqueous and organic phases, we calculate a mass balance. If the total recovered mass deviates by >5% from the initial input, the assay flags potential phase-emulsion, volatility losses, or adsorption to the glassware, invalidating the run.

Step 1: Preparation of Phases

  • Mutually saturate 1-octanol and HPLC-grade water by stirring them together vigorously for 24 hours at 25 °C.

  • Allow the phases to separate completely in a separatory funnel.

Step 2: Sample Incubation

  • Prepare a 1.0 mg/mL stock solution of the target compound in mutually saturated 1-octanol.

  • In a borosilicate glass vial, combine the spiked octanol with mutually saturated water in three different volume ratios (e.g., 1:1, 1:2, and 2:1) to ensure the partition coefficient is independent of the phase ratio.

  • Seal the vials and agitate on a mechanical shaker for 24 hours at 25.0 ± 0.1 °C to ensure thermodynamic equilibrium.

Step 3: Phase Separation & Sampling

  • Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.

  • Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using a syringe, ensuring no cross-contamination.

Step 4: Analytical Quantification

  • For Methyl 4-methylbenzoate: Analyze both phases using HPLC-UV (C18 column, Water/Acetonitrile mobile phase, λ = 254 nm).

  • For Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate: Analyze both phases using HPLC-MS (ESI+ mode) or HPLC-CAD.

Step 5: Mass Balance & LogP Calculation

  • Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​)=Massinitial​ . (Must be 95%).

  • Calculate LogP: LogP=log10​(Coct​/Caq​) .

Workflow Step1 1. Phase Saturation Mutually saturate Octanol & Water Step2 2. Equilibration Shake samples 24h at 25°C Step1->Step2 Step3 3. Phase Separation Centrifuge at 3000g to break emulsions Step2->Step3 Step4 4. Analytical Quantification Aryl: HPLC-UV | BCO: HPLC-MS/CAD Step3->Step4 Step5 5. Mass Balance Check Validate Recovery >95% to confirm LogP Step4->Step5

Self-validating shake-flask workflow for determining experimental LogP/LogD values.

Implications for Drug Development

When deciding between an aryl ring and a BCO bioisostere, researchers must weigh the trade-offs:

  • Choose the Aryl Analog when molecular weight must be kept strictly minimal, or when the π -electron system is required for target binding (e.g., cation- π interactions).

  • Choose the BCO Analog when the lead compound suffers from poor aqueous solubility due to high crystal packing energy, or when metabolic stability issues arise from CYP450-mediated aromatic oxidation [4].

  • Alternative Mitigation: If the BCO analog pushes the compound's LogP too high (violating Lipinski's limits), consider utilizing a heteroatom-substituted bioisostere like 2-oxabicyclo[2.2.2]octane, which maintains the 3D geometry but reduces lipophilicity via the introduction of a polar surface area [1].

References

  • Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14(1), 5608. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate." PubChem. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). "The impact of aromatic ring count on compound developability—are too many aromatic rings a liability in drug design?" Drug Discovery Today, 14(1011-1020). Available at:[Link]

Validation

Escaping Flatland: Pharmacokinetic Comparison of Bicyclo[2.2.2]octane Esters vs. Phenyl Esters

The Bioisosteric Paradigm Shift For decades, the phenyl ring has been a ubiquitous structural motif in medicinal chemistry, appearing in over 500 FDA-approved drugs. However, this 2D "flatland" architecture carries signi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm Shift

For decades, the phenyl ring has been a ubiquitous structural motif in medicinal chemistry, appearing in over 500 FDA-approved drugs. However, this 2D "flatland" architecture carries significant pharmacokinetic (PK) liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to rapid metabolism[1].

When an ester linkage is attached directly to a phenyl ring, the molecule becomes highly vulnerable to widespread carboxylesterases (e.g., CES1 in the liver, CES2 in the intestine). To overcome this, modern drug development has pivoted toward sp3-rich, 3D bioisosteres. 2 has emerged as a premier bioisostere for the para-substituted phenyl group[2]. While maintaining a nearly identical geometric vector, the transition from a flat phenyl ester to a bulky BCO ester fundamentally alters the molecule's interaction with metabolic enzymes.

Mechanistic Pharmacokinetics: 2D vs. 3D

Esterase Susceptibility & Steric Shielding

The primary pharmacokinetic difference between phenyl esters and BCO esters lies in their hydrolytic stability. Phenyl esters present an exposed, planar carbonyl carbon. This lack of steric bulk allows the catalytic serine hydroxyl of esterases (such as Pig Liver Esterase or human carboxylesterases) to easily achieve the Bürgi-Dunitz trajectory required for nucleophilic attack, leading to rapid hydrolysis and high intrinsic clearance ( CLint​ ).

Conversely, the BCO scaffold is a rigid, fully saturated cage. While the distance between its bridgehead carbons (2.60 Å) closely mimics the para-phenyl distance (2.82 Å)[2], the 3D volume of the bicyclic framework creates massive steric hindrance around the adjacent ester linkage. This physical shielding blocks the esterase active site from accessing the carbonyl, rendering 3[3].

CYP450 Bioactivation and Toxicity

Beyond esterase stability, phenyl rings are prone to Cytochrome P450 (CYP450) oxidative metabolism, frequently forming reactive epoxides or quinones. These electrophilic species can covalently bind to proteins, leading to idiosyncratic drug toxicity. Because BCO is fully saturated (Fraction sp3, Fsp3​=1.0 ), it cannot undergo aromatic oxidation. 1 and glutathione (GSH) adducts[1].

PK_Mechanism Phenyl Phenyl Ester (2D Planar) Flat Exposed Carbonyl Carbon Phenyl->Flat CYP CYP450 Oxidation (Reactive Epoxides) Phenyl->CYP BCO Bicyclo[2.2.2]octane Ester (3D sp3-rich) Steric High Steric Shielding around Carbonyl BCO->Steric NoCYP Metabolic Stability (No GSH Adducts) BCO->NoCYP Stable High Esterase Resistance Steric->Stable Esterase Rapid Hydrolysis by Esterases Flat->Esterase

Logical flow of pharmacokinetic improvements via BCO substitution.

Quantitative Data Comparison

While BCO improves metabolic stability, its highly aliphatic nature can increase lipophilicity (clogP). To counteract this, medicinal chemists often utilize 4, which introduces an oxygen atom into the bridge, lowering clogP and restoring aqueous solubility[4].

Pharmacokinetic PropertyPhenyl EsterBicyclo[2.2.2]octane Ester2-Oxabicyclo[2.2.2]octane Ester
Structural Geometry 2D Planar3D Saturated Cage3D Saturated Cage
Fraction sp3 ( Fsp3​ ) 0.01.01.0
Bridgehead Distance 2.82 Å2.60 Å~2.60 Å
Esterase Stability ( T1/2​ ) Low (< 15 min)High (> 120 min)High (> 120 min)
CYP450 Bioactivation High (Epoxides formed)NegligibleNegligible
Lipophilicity (clogP) BaselineIncreased (+0.5 to 1.0)Decreased (-0.5 to -1.0)

Self-Validating Experimental Methodologies

To objectively prove the pharmacokinetic superiority of BCO esters, the following self-validating protocols must be executed. These systems are designed with intrinsic controls to ensure data trustworthiness.

Protocol 1: In Vitro Esterase Stability Assay

Objective: Quantify the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) of the ester compounds. Causality: Human Liver Microsomes (HLM) contain high concentrations of CES1, accurately mimicking hepatic first-pass esterase activity.

  • Matrix Preparation: Prepare HLM at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls (Critical):

    • Positive Control: Include a known labile ester (e.g., procaine) to validate that the esterases in the HLM batch are active.

    • Negative Control: Incubate the test compounds in buffer without HLM. This rules out spontaneous chemical hydrolysis and confirms that any degradation is purely enzymatic.

  • Initiation: Spike the test compound (Phenyl ester vs. BCO ester) to a final concentration of 1 µM. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the esterase, halting the reaction at the exact time point. The IS corrects for downstream matrix effects and LC injection volume variances.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining over time.

Workflow Substrate Test Compounds (1 µM) + Controls Matrix HLM Matrix (pH 7.4, 37°C) Substrate->Matrix Incubation Incubation Aliquots (0, 15, 30, 60 min) Matrix->Incubation Quench Quench Reaction (Cold ACN + IS) Incubation->Quench Analysis LC-MS/MS Analysis (Calculate T1/2) Quench->Analysis

Step-by-step workflow for in vitro esterase stability validation.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Objective: Verify the elimination of CYP450-mediated reactive metabolites by the BCO scaffold. Causality: Phenyl rings can form electrophilic epoxides that react with cellular nucleophiles. Glutathione (GSH) acts as a surrogate nucleophile to trap these dangerous intermediates.

  • Incubation: Incubate 10 µM of the test compound with HLM (1 mg/mL), 1 mM NADPH (CYP450 cofactor), and 5 mM GSH at 37°C for 60 minutes.

  • Quenching: Quench with cold acetonitrile and centrifuge to precipitate proteins.

  • LC-HRMS Detection: Scan for GSH adducts using High-Resolution Mass Spectrometry.

    • Causality: The mass spectrometer is set to scan for a neutral loss of 129 Da (pyroglutamic acid), which is the signature fragmentation pattern of a GSH adduct. Phenyl esters will exhibit distinct adduct peaks, whereas BCO esters will show a complete absence of this signal, validating their safety profile.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Journal of Medicinal Chemistry - ACS Publications[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Nature Communications / PMC[Link]

  • Enzymatic Optical Resolution of Norbornane-Type Carboxylic Esters and Their Congeners Radboud University Repository (RU.nl)[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an extension of rigorous experimental design. The disposal of structurally unique organic compounds, s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an extension of rigorous experimental design. The disposal of structurally unique organic compounds, such as Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate , requires a precise understanding of their physicochemical properties to prevent cross-reactivity, ensure laboratory safety, and maintain environmental compliance.

This guide provides a comprehensive, causality-driven operational plan for the safe handling and disposal of this specific bicyclic ester.

I. Physicochemical Profile & Hazard Rationale

Before initiating any disposal protocol, we must establish the chemical identity and reactivity profile of the substance. Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is a halogen-free, bridged bicyclic organic ester.

Understanding its structure dictates our handling strategy: the ester functional group is susceptible to saponification or hydrolysis if inadvertently mixed with strong acids or bases. Such unintended reactions in a sealed waste container can be exothermic and generate dangerous internal pressure.

Table 1: Chemical Identity and Disposal Parameters

AttributeSpecificationOperational Implication
Chemical Name Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylateVerify exact nomenclature on waste logs to prevent misclassification.
CAS Number 23062-64-8Use for precise tracking in Environmental Health & Safety (EHS) systems.
Physical State LiquidRequires spill-containment trays (secondary containment) during transfer.
GHS Classification H302, H315, H319 (GHS07)Harmful if swallowed; causes skin/eye irritation. Mandates PPE (nitrile gloves, goggles).
Waste Category Halogen-Free Organic LiquidMust be segregated from halogenated solvents to optimize incineration[1].
Incompatibilities Strong oxidizers, strong acids/basesDo not co-mingle with reactive aqueous waste streams.

II. The Causality of Waste Segregation

In laboratory waste management, segregation is the primary mechanism of risk mitigation .

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate must be strictly routed into the Halogen-Free Organic waste stream[1]. The causality behind this is twofold:

  • Environmental & Financial Impact: Halogenated waste streams (containing fluorine, chlorine, bromine, etc.) require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Introducing a halogen-free ester into a halogenated stream unnecessarily increases the volume of waste requiring this expensive, energy-intensive destruction method.

  • Chemical Stability: By isolating this compound with other stable, non-halogenated organics (like standard aliphatic or aromatic solvents), we create a thermodynamically stable waste matrix that is safe for prolonged storage in a Satellite Accumulation Area (SAA)[2].

III. Operational Waste Routing Workflow

The following decision matrix illustrates the self-validating logical pathway for routing this chemical from the point of generation to final destruction.

WasteWorkflow A Methyl 4-methylbicyclo[2.2.2] octane-1-carboxylate Waste B Assess Waste Stream Compatibility A->B C Mixed with Halogens? B->C D Halogenated Waste Stream (Higher Incineration Cost) C->D Yes E Halogen-Free Organic Stream (Optimal Routing) C->E No F Containerization (HDPE/Glass, Vented Cap) D->F Separate Protocol E->F G Satellite Accumulation Area (RCRA Compliant) F->G H EPA-Permitted TSDF Thermal Destruction G->H

Fig 1. Decision matrix and disposal routing for bicyclic ester organic waste.

IV. Step-by-Step Disposal Methodology

To ensure a self-validating system, each step in this protocol includes a verification check. Do not proceed to the next step until the verification is complete.

Phase 1: Preparation and Containerization
  • Select the Receptacle: Choose a high-density polyethylene (HDPE) or borosilicate glass waste container.

    • Verification: Inspect the container for micro-fractures or residual moisture. Ensure it previously held compatible organic solvents (avoid containers that previously held nitric acid or peroxides).

  • Execute the Transfer: Working inside a certified chemical fume hood, use a dedicated, chemically inert funnel to transfer the liquid ester into the waste container.

    • Causality: The fume hood captures any volatile organic compounds (VOCs) released during pouring, protecting the operator from inhalation hazards associated with GHS07 classifications.

  • Seal and Vent: Cap the container tightly. If your laboratory uses vented waste caps (which allow pressure equalization while trapping VOCs), ensure the filter cartridge is not saturated.

Phase 2: RCRA-Compliant Labeling
  • Apply Documentation: Immediately affix a standard hazardous waste label to the container.

    • Verification: The label must explicitly state "Hazardous Waste" and list "Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate" (do not use abbreviations or trade names). Check the box for "Flammable/Combustible" and "Toxic" based on its organic nature and H302 designation[3].

Phase 3: Satellite Accumulation and Final Disposition
  • Store in the SAA: Move the labeled container to your laboratory's designated Satellite Accumulation Area (SAA).

    • Verification: The container must be placed inside a secondary containment bin capable of holding 110% of the volume of the largest container within it. This is a critical Resource Conservation and Recovery Act (RCRA) mandate[2].

  • Initiate EHS Pickup: Once the container is 90% full, submit a waste pickup request to your institutional EHS department. The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].

V. Emergency Spill Response Protocol

In the event of an accidental release of Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate during the disposal process, execute the following containment strategy:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize airflow capture.

  • Neutralize/Absorb: Because this is an organic liquid, do not use water. Apply a chemically inert absorbent (e.g., diatomaceous earth, vermiculite, or commercial spill pads) directly to the spill[5].

  • Collect: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste container.

  • Dispose: Label this new container as "Spill Debris containing Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate" and manage it as hazardous waste[2].

VI. References

  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories: Non-hazardous and Hazardous Waste". [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and RCRA Subtitle C". [Link]

  • AdventHealth University. "Hazardous Waste Management Manual: Satellite Accumulation and Spill Response". [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Disposal of Neutralent Wastes: Review and Evaluation". [Link]

  • Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung (IFA). "GESTIS Substance Database: Accidental Release Measures". [Link]

Sources

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